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  • Product: 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
  • CAS: 1046757-36-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Biophysical Profiling of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride in Fragment-Based Drug Discovery

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Pharmacological Context In the landscape of Fragment-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Pharmacological Context

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously screened to identify highly efficient binding motifs. 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS 1046757-36-1)[1] represents a highly privileged pharmacophore. The 2-aminothiazole (2-AT) core is a foundational scaffold in oncology and medicinal chemistry, serving as the primary hinge-binding motif in several FDA-approved kinase inhibitors, including Dasatinib and Alpelisib[2].

However, evaluating this fragment requires strict biophysical rigor. Because 2-ATs possess a flat, heteroaromatic structure that perfectly mimics the adenine ring of ATP, they are notorious for being "frequent hitters" or Promiscuous 2-Aminothiazoles (PrATs) in high-throughput screens[3]. As a Senior Application Scientist, I have structured this guide to dissect its true ATP-competitive mechanism of action (MoA) and outline the self-validating experimental systems required to differentiate genuine target engagement from colloidal aggregation[4].

Structural Pharmacology: The Hinge-Binding Mechanism

The MoA of 2-amino-N-(1,3-thiazol-2-yl)acetamide relies on a highly specific, thermodynamically driven interaction within the ATP-binding cleft of kinases. The mechanism is tripartite:

  • Bidentate Hydrogen Bonding (The Anchor): The 1,3-thiazol-2-amine core acts as a direct ATP-mimetic. The nitrogen atom of the thiazole ring functions as a hydrogen bond acceptor, while the adjacent exocyclic amide nitrogen acts as a hydrogen bond donor. This creates a bidentate interaction with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys108 in TNIK or equivalent residues)[2].

  • Vectorial Trajectory (The Linker): The N-acetamide moiety provides a rigid, planar extension vector. It directs the molecule out of the deep, hydrophobic ATP-binding pocket.

  • Solvent Channel Elaboration (The Amine): The terminal primary amine (2-amino group) projects outward toward the solvent-exposed channel or the DFG-motif. This positioning provides an ideal synthetic handle for "fragment growing" without disrupting the core hinge interaction.

Causality of the Hydrochloride Salt Formulation

A critical experimental choice in utilizing this specific molecule is its formulation as a hydrochloride salt [1]. Fragments inherently possess low binding affinities ( Kd​ in the μ M to mM range). To detect binding, biophysical assays require fragment concentrations of 1 to 5 mM. Free-base aminothiazoles often lack the aqueous solubility required at these concentrations, leading to microscopic precipitation and false-positive promiscuous inhibition[5]. The hydrochloride salt dramatically enhances solubility in aqueous buffers, preserving the integrity of the biophysical data.

G Hinge Kinase Hinge Region (Backbone C=O & NH) Thiazole 1,3-Thiazol-2-yl Core (H-bond Acceptor/Donor) Hinge->Thiazole Bidentate H-Bonds (ATP Competitive) Amide Acetamide Linker (Vector Control) Thiazole->Amide Covalent Linkage Amine Terminal 2-Amino Group (Solvent Channel/DFG) Amide->Amine Extension Vector Solvent Solvent Front (Synthetic Elaboration) Amine->Solvent Solvation

Fig 1. Pharmacophore mapping and binding vector of the 2-aminothiazole fragment within a kinase.

Quantitative Biophysical Profiling

When evaluating the mechanism of action of this fragment, quantitative metrics must be contextualized within FBDD parameters. Table 1 summarizes the target thermodynamic profile that validates true hinge-binding.

Table 1: Target Biophysical Profile of 2-Aminothiazole Fragments

ParameterTypical FBDD RangeMechanistic Significance
Dissociation Constant ( Kd​ ) 100 μ M - 2.0 mMIndicates transient, low-affinity binding typical of unoptimized fragments.
Ligand Efficiency (LE) 0.30 - 0.45 kcal/mol/HAHigh LE confirms optimal, specific H-bonding at the hinge region despite low overall affinity.
Lipophilic Ligand Efficiency (LLE) > 3.0Ensures binding is driven by polar interactions (H-bonds), not non-specific hydrophobic collapse.
Molecular Weight (MW) 193.65 Da (HCl salt)Leaves ample spatial room in the solvent channel for synthetic elaboration into a lead compound.

Self-Validating Experimental Workflows

Because 2-aminothiazoles are recognized as PrATs (Promiscuous 2-Aminothiazoles)[4], relying on a single biochemical IC50 assay is a fatal flaw. The MoA must be validated through an orthogonal, self-validating system: Primary kinetics via Surface Plasmon Resonance (SPR) followed by spatial confirmation via X-ray Crystallography.

Protocol 1: Surface Plasmon Resonance (SPR) Kinematics

Causality: SPR is utilized because it provides real-time binding stoichiometry. If a fragment is aggregating rather than binding specifically to the ATP pocket, the sensorgram will exceed the theoretical maximum response ( Rmax​ ), immediately flagging the artifact.

  • Surface Preparation: Immobilize the target apo-kinase onto a CM5 sensor chip via standard EDC/NHS amine coupling until a stable density of 3000–5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride in the exact running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Note: The HCl salt formulation is critical here to prevent colloidal aggregation at high millimolar concentrations.

  • Injection Series: Inject the fragment in a 2-fold dilution series ranging from 2 mM down to 31.25 μ M at a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Self-Validation Check (Data Analysis): Fit the steady-state responses to a 1:1 Langmuir binding model. Crucial Step: Calculate the theoretical Rmax​ . If the observed Rmax​ is >1.2× the theoretical limit, the mechanism is invalid (colloidal aggregation) and the data must be discarded[3].

Protocol 2: X-Ray Crystallographic Soaking

Causality: To definitively prove the ATP-competitive MoA, spatial resolution is required. Soaking is preferred over co-crystallization to preserve the apo-crystal lattice while forcing the low-affinity fragment into the active site via concentration gradients.

  • Apo-Crystal Growth: Grow apo-kinase crystals using hanging-drop vapor diffusion optimized for the specific target.

  • Fragment Soaking: Transfer the crystal to a soaking drop containing 10 mM of the fragment. Causality: Because fragment Kd​ values are typically ~1 mM, a 10 mM soak ensures >90% active site occupancy based on the Michaelis-Menten isotherm. The high aqueous solubility of the HCl salt allows this concentration without exceeding 5% DMSO, which would otherwise crack the crystal lattice.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data and model the electron density. Validate the mechanism by confirming the bidentate hydrogen bonds between the thiazole nitrogen/exocyclic amide and the kinase hinge backbone[2].

References

  • [1] 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride | SCBT. Santa Cruz Biotechnology. 1

  • [3] Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry (ACS Publications).3

  • [5] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. 5

  • [4] Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed (NIH). 4

  • [2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. 2

Sources

Exploratory

Synthesis pathway and derivatives of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthetic pathways to 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, a versatile intermediate for drug discovery. We will dissect the synthesis of the core molecule, exploring the rationale behind methodological choices, and further investigate key strategies for generating a diverse library of derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing novel 2-aminothiazole-based therapeutics.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole is a five-membered heterocyclic aromatic amine containing both sulfur and nitrogen.[1] This unique structural motif imparts favorable physicochemical properties, including the ability to act as a bioisostere for other functional groups and to engage in a variety of hydrogen bonding interactions. Consequently, this scaffold is found in numerous clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefdinir.[3] The amino group at the 2-position serves as a critical handle for synthetic modification, allowing for the construction of complex molecules with tailored biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4] This guide focuses on a key building block, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, which contains two modifiable amine sites, making it an excellent starting point for combinatorial library synthesis.

Part I: Synthesis of the Core Molecule

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is most efficiently approached via a two-step sequence starting from commercially available 2-aminothiazole. The strategy involves an initial acylation to install the chloroacetamide side chain, followed by a nucleophilic substitution to introduce the terminal amino group, and concluding with salt formation.

Step 1: Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (Intermediate 1)

The foundational step is the N-acylation of 2-aminothiazole with chloroacetyl chloride. This reaction forms the critical amide bond and introduces the reactive alkyl chloride moiety for subsequent derivatization.

Causality Behind Experimental Choices
  • Acylating Agent: Chloroacetyl chloride is the reagent of choice due to its high reactivity. The presence of two electrophilic sites (the acyl carbon and the alkyl carbon) requires careful control of reaction conditions to ensure selective acylation.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential.[5][6][7] These solvents prevent the hydrolysis of the highly reactive chloroacetyl chloride and solubilize the starting materials.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting 2-aminothiazole, rendering it unreactive. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium carbonate, or triethylamine (TEA), is required to neutralize the in-situ generated HCl and drive the reaction to completion.[5][7][8]

  • Temperature: The addition of chloroacetyl chloride is typically performed at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize potential side reactions.[5][9]

Experimental Protocol: Synthesis of Intermediate 1
  • Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM), add potassium carbonate (2.0 eq).[7]

  • Cooling: Cool the suspension to 0 °C in an ice bath with constant stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.[9]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][9]

  • Work-up and Purification: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-chloro-N-(1,3-thiazol-2-yl)acetamide as a solid.[5][7]

Step 2: Synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide and its Hydrochloride Salt

The second step involves the conversion of the chloroacetamide intermediate to the desired primary amine. This is a standard nucleophilic substitution where the chlorine atom is displaced by an amino group.

Methodology and Rationale
  • Aminating Agent: A common method is to use a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or potassium phthalimide (in the Gabriel synthesis), followed by acidic hydrolysis to reveal the primary amine. A more direct approach, though potentially leading to over-alkylation, involves using a large excess of aqueous or alcoholic ammonia.

  • Salt Formation: The final free base is a basic compound. Treatment with hydrochloric acid (typically dissolved in an anhydrous solvent like ether or isopropanol) protonates the most basic nitrogen atom(s), forming the stable and often more crystalline hydrochloride salt, which improves handling and aqueous solubility.

Experimental Protocol: Amination and Salt Formation
  • Reaction Setup: Dissolve 2-chloro-N-(1,3-thiazol-2-yl)acetamide (1.0 eq) in a solution of ammonia in methanol (7N).

  • Reaction Progression: Stir the mixture in a sealed pressure vessel at room temperature for 48 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Purify the resulting crude amine by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. Cool the solution in an ice bath and add a 4M solution of HCl in dioxane dropwise until the solution is acidic.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride.

Overall Synthesis Workflow

G A 2-Aminothiazole C Intermediate 1 2-Chloro-N-(1,3-thiazol-2-yl)acetamide A->C Acylation (Base, DCM, 0°C to RT) B Chloroacetyl Chloride B->C E Free Base 2-Amino-N-(1,3-thiazol-2-yl)acetamide C->E Amination D Ammonia Source (e.g., NH3/MeOH) D->E G Final Product 2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl E->G Salt Formation F HCl F->G

Caption: Overall synthesis pathway for the target compound.

Part II: Synthesis of Derivatives

The core scaffold offers multiple points for modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The primary sites for derivatization are the terminal amino group and the thiazole ring itself.

Strategy 1: Derivatization via the Chloroacetamide Intermediate

The most direct method for creating derivatives is to use Intermediate 1 (2-chloro-N-(1,3-thiazol-2-yl)acetamide) as a common precursor and react it with various nucleophiles.

Methodology

This strategy leverages the reactivity of the primary alkyl chloride for nucleophilic substitution. A wide range of primary and secondary amines, thiols, and other nucleophiles can be used to displace the chloride, leading to a vast array of derivatives.[6][10]

Experimental Protocol: Synthesis of a Piperazine Derivative
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-(1,3-thiazol-2-yl)acetamide (1.0 eq) and a substituted piperazine (e.g., 1-methylpiperazine, 1.2 eq) in a suitable solvent like anhydrous THF or DMF.[6]

  • Base Addition: Add a base such as potassium carbonate (2.0 eq) to act as an acid scavenger.

  • Reaction Progression: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

EntryNucleophileBaseSolventYield (%)
11-MethylpiperazineK₂CO₃THFGood
2MorpholineK₂CO₃DMFGood
33-AminopyridineEt₃NTolueneGood
4BenzylamineK₂CO₃THFGood
Caption: Table summarizing conditions for synthesizing derivatives from Intermediate 1. "Good" yields are reported where specific percentages are not provided in source literature.[5][6]
Strategy 2: Derivatization via Modification of the Thiazole Ring

To introduce substituents on the thiazole ring, it is most effective to begin with a pre-functionalized 2-aminothiazole. The Hantzsch thiazole synthesis is the classical and most versatile method for this purpose.[11][12]

Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thiourea or thioamide.[11][12] By choosing different substituted α-haloketones and thioureas, one can systematically introduce a wide variety of functional groups at the 4- and 5-positions of the thiazole ring.

Hantzsch cluster_reactants Reactants cluster_product Product A α-Haloketone (R1, R2 substituents) C Substituted 2-Aminothiazole A->C Cyclocondensation (Ethanol, Reflux) B Thiourea (R3 substituent) B->C

Caption: The Hantzsch synthesis for substituted 2-aminothiazoles.

Experimental Protocol: Hantzsch Synthesis of 4-Phenyl-2-aminothiazole
  • Reactant Preparation: Prepare the α-haloketone, 2-bromoacetophenone, by brominating acetophenone.

  • Reaction Setup: Dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.[11]

  • Reaction Progression: Reflux the reaction mixture for 3-5 hours.

  • Work-up: Cool the mixture and pour it into ice-cold water. Neutralize with a base like sodium carbonate to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 4-phenyl-2-aminothiazole.[5] This substituted thiazole can then be carried forward through the acylation and amination sequence described in Part I to yield the corresponding derivative.

References
  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2):181-184. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

  • Pourshojaei, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3):691-698. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Maleev, G. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Center for Biotechnology Information. Available at: [Link]

  • Al-Janabi, H. H. H. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Kalluraya, B., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Alam, M. S., et al. (2021). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available at: [Link]

  • Arshad, M., et al. (2010). 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Al-jeboori, M. J., et al. (2023). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Ibn AL-Haitham Journal For Pure and Applied Science. Available at: [Link]

  • Gricenko, O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. Available at: [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). N-(Thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]

  • NextSDS. 2-(5-AMINO-[1][12][13]THIADIAZOL-2-YLSULFANYL)-N-THIAZOL-2-YL-ACETAMIDE. NextSDS. Available at: [Link]

Sources

Foundational

Fragment-Based Drug Discovery (FBDD) Targeting Kinase Hinge Regions: A Technical Guide to 2-amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) serves as a highly privileged, prototypical building block for Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) serves as a highly privileged, prototypical building block for Fragment-Based Drug Discovery (FBDD). While commercially available as a foundational scaffold, its true scientific value lies in the 2-aminothiazole (2-AT) moiety—a motif universally recognized for its exceptional target binding affinity within the ATP-binding pockets of protein kinases.

This whitepaper provides an in-depth technical analysis of the binding mechanisms, thermodynamic profiling, and biophysical validation workflows required to optimize this fragment. By examining its behavior against model kinases, we elucidate the causality behind experimental design and address the notorious "frequent hitter" liability associated with 2-aminothiazole derivatives.

Structural Rationale and Mechanism of Action

The target binding affinity of 2-amino-N-(1,3-thiazol-2-yl)acetamide is primarily driven by its capacity to act as a rigid, bidentate hydrogen-bond donor and acceptor.

When targeting kinases (e.g., Fyn, Mnk1, or CDK2), the 2-aminothiazole core inserts deep into the hydrophobic cleft of the ATP-binding site. The mechanism of action relies on the following structural interactions:

  • Hinge Binding: The endocyclic thiazole nitrogen and the exocyclic amino group form critical bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Met345 in Fyn [1], or Leu127 in Mnk1 [2]).

  • Vectorial Extension: The acetamide tail acts as a synthetic vector. It directs growth either toward the solvent-exposed channel to improve aqueous solubility or toward the DFG-motif (Asp-Phe-Gly) to stabilize specific active/inactive kinase conformations (DFG-in vs. DFG-out).

G Fragment 2-amino-N-(1,3-thiazol-2-yl) acetamide Hinge Kinase Hinge Region (e.g., Met345/Leu127) Fragment->Hinge Bidentate H-bonds (Thiazole N, Amino NH2) Solvent Solvent-Exposed Channel Fragment->Solvent Acetamide Vector (van der Waals) DFG DFG Motif (Activation Loop) Fragment->DFG Conformation Stabilization (DFG-in/out)

Caption: Logical interaction network of the 2-aminothiazole fragment within a kinase ATP-binding pocket.

The "PrAT" Challenge: Navigating Promiscuity

A critical challenge in evaluating the target binding affinity of 2-amino-N-(1,3-thiazol-2-yl)acetamide is its classification as a Promiscuous 2-Aminothiazole (PrAT) . Research has demonstrated that 2-ATs frequently appear as "hits" across diverse, unrelated protein targets in biophysical screens [3].

The Causality of Promiscuity: The small size, flat aromatic nature, and strong hydrogen-bonding capability of the 2-AT core allow it to intercalate into non-specific hydrophobic patches on protein surfaces. Therefore, relying solely on primary screening assays (like thermal shift) is scientifically unsound. A self-validating, orthogonal biophysical workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is mandatory to distinguish true hinge-binding from artifactual aggregation.

Biophysical Workflow for Determining Target Binding Affinity

To accurately quantify the binding affinity ( KD​ ) and confirm the binding mode of 2-amino-N-(1,3-thiazol-2-yl)acetamide, researchers must employ a cascading biophysical workflow.

Workflow Lib Fragment Library Screening SPR SPR Kinetics (Identify Kd in µM-mM) Lib->SPR Primary Hit ITC ITC Thermodynamics (Enthalpy vs Entropy) SPR->ITC Orthogonal Validation Xray X-ray Crystallography (Pose Validation) ITC->Xray Structural Resolution

Caption: Orthogonal biophysical workflow for validating 2-aminothiazole fragment binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: Fragments like 2-aminothiazoles exhibit rapid on/off rates and low affinities ( KD​ > 50 μM ). SPR is selected as the primary screen because its real-time, mass-based detection is highly sensitive to low-molecular-weight compounds without requiring chemical labeling that could obscure the acetamide vector.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize the target kinase (e.g., Fyn or CDK2) via amine coupling to a density of 3000–5000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a ~193 Da fragment.

  • Reference Channel: Block an adjacent flow cell with ethanolamine to serve as a self-validating reference channel, subtracting bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride ranging from 1 mM down to 15.6 μM in running buffer (e.g., HBS-P+ with 2% DMSO).

  • Data Acquisition: Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.

  • Kinetic Fitting: Fit the double-referenced sensograms to a 1:1 steady-state affinity model to extract the KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: To rule out PrAT-driven promiscuous aggregation, ITC is utilized to extract the thermodynamic signature ( ΔH and ΔS ). A purely entropy-driven binding event often indicates non-specific hydrophobic aggregation. Conversely, a strong enthalpic signature ( ΔH<0 ) validates the formation of specific, directional bidentate hydrogen bonds at the kinase hinge.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target kinase extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the fragment in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Cell Loading: Load the sample cell with 20–30 μM of the kinase.

  • Syringe Loading: Load the titration syringe with 0.5–1.0 mM of the 2-aminothiazole fragment.

  • Titration Parameters: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow baseline equilibration.

  • Control Experiment: Titrate the fragment into the buffer alone. Subtract this background heat from the experimental data.

  • Data Analysis: Integrate the injection peaks and fit to a single-site binding model to determine stoichiometry ( N ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using ΔG=−RTln(Ka​)=ΔH−TΔS .

Quantitative Data Presentation

When subjected to the rigorous workflows described above, 2-aminothiazole derivatives typically exhibit binding profiles characteristic of high-quality FBDD starting points. The table below summarizes representative binding parameters for this scaffold against common kinase targets.

Table 1: Representative Binding Affinity Parameters for 2-Aminothiazole Scaffolds

Target KinaseAssay Method KD​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)*
Fyn Kinase SPR / ITC45.2-6.8-0.20.42
CDK2 SPR / ITC120.5-5.1-1.10.38
Mnk1 SPR85.0N/AN/A0.40

*Ligand Efficiency (LE) is calculated as ΔG divided by the number of heavy atoms. An LE > 0.3 is considered excellent for a fragment, justifying the progression of the 2-amino-N-(1,3-thiazol-2-yl)acetamide scaffold into lead optimization.

Conclusion and Lead Optimization Strategy

The 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride fragment is a potent, albeit potentially promiscuous, starting point for kinase inhibitor development. By establishing a self-validating biophysical testing funnel, researchers can confirm its specific hinge-binding affinity.

Future optimization should focus on modifying the acetamide vector. By extending this vector to interact with the unique solvent-exposed regions or the specific DFG-out conformation of a target kinase (such as the successful optimization seen in the development of Dasatinib [1]), researchers can overcome the intrinsic promiscuity of the 2-AT core and achieve high target selectivity.

References

  • Identification of New Fyn Kinase Inhibitors Using a FLAP-Based Approach ACS Publications URL:[Link]

  • A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 PubMed Central (PMC) - NIH URL:[Link]

  • Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold PubMed - NIH (Journal of Medicinal Chemistry) URL:[Link]

Exploratory

Preclinical Toxicity Profiling of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride: Mechanistic Liabilities and In Vivo Evaluation Strategies

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vivo Evaluation Guide Executive Summary The compound 2-amino-N-(1,3-thiazol-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vivo Evaluation Guide

Executive Summary

The compound 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) represents a highly versatile chemical building block frequently utilized in hit-to-lead optimization. While the 2-aminothiazole scaffold is a privileged pharmacophore known for establishing high-affinity interactions with diverse kinase and receptor targets, it is simultaneously classified as a notorious toxicophore.

As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic toxicity profile of the unsubstituted N-(thiazol-2-yl)amide core. By analyzing the causality of Cytochrome P450 (CYP450)-mediated bioactivation, this guide provides drug development professionals with a rigorous, self-validating in vivo experimental framework to evaluate, quantify, and ultimately engineer out the hepatotoxic liabilities associated with this structural motif.

Mechanistic Toxicology: The Thiazole Ring as a Toxicophore

To understand the toxicity profile of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, we must first examine its structural alerts. The molecule features an unsubstituted C4=C5 double bond on the thiazole ring.

CYP450 Bioactivation and Causality

In vivo, hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9) readily oxidize unsubstituted thiazoles. Quantum chemical analyses demonstrate that the energy barrier for epoxidation at the C4=C5 bond is exceptionally low (approximately 13.63 kcal/mol) 1. Furthermore, the presence of the amine-derived substituent at the C2 position actually lowers this epoxidation barrier by an additional ~2.5 kcal/mol, exacerbating the liability 1.

Once the thiazole-4,5-epoxide is formed, it undergoes rapid ring scission to form a highly electrophilic acylthiourea intermediate. This reactive metabolite (RM) covalently binds to nucleophilic amino acids (e.g., serine, threonine) on hepatic proteins, leading to Mechanism-Based Inhibition (MBI) of CYPs and idiosyncratic Drug-Induced Liver Injury (DILI) 2.

This exact mechanism was responsible for the clinical failure of the NSAID Sudoxicam , which shares the identical unsubstituted N-(thiazol-2-yl)amide core found in our target compound 3.

Bioactivation Parent 2-Amino-N-(1,3-thiazol-2-yl)acetamide (Unsubstituted C4=C5) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Epoxide Thiazole-4,5-epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation (<14 kcal/mol barrier) Scission Ring Scission (Acylthiourea Formation) Epoxide->Scission Toxicity Covalent Protein Adducts (Hepatotoxicity / DILI) Scission->Toxicity Nucleophilic Attack (Proteins) Detox GSH Conjugation (Biliary Excretion) Scission->Detox Trapping (Glutathione)

CYP450-mediated bioactivation of the unsubstituted thiazole ring leading to hepatotoxicity.

Self-Validating In Vivo Experimental Protocols

To accurately assess the toxicity of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, we must deploy a self-validating experimental system.

The Causality of the Control Strategy: Any in vivo assay must prove that toxicity is driven specifically by the C4=C5 double bond. Therefore, our protocol mandates the use of Sudoxicam as a positive control (unsubstituted thiazole, highly hepatotoxic) and Meloxicam as a negative control (C5-methylated thiazole, safe) 4. The hydrochloride salt of our test compound ensures high aqueous solubility, allowing for uniform oral dosing.

Protocol A: 7-Day Repeat-Dose Hepatotoxicity Assessment

Objective: Determine the Maximum Tolerated Dose (MTD) and quantify hepatocellular necrosis.

  • Model Selection: Use male Sprague-Dawley (SD) rats (8-10 weeks old). Causality: SD rats possess a robust hepatic CYP450 profile that closely mimics human bioactivation of heterocycles.

  • Formulation: Dissolve 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride in 0.9% sterile saline. Formulate Sudoxicam and Meloxicam in 0.5% methylcellulose.

  • Dosing Regimen: Administer via oral gavage (PO) once daily for 7 days.

    • Group 1: Vehicle Control

    • Group 2: Meloxicam (10 mg/kg) - Negative Control

    • Group 3: Sudoxicam (10 mg/kg) - Positive Control

    • Group 4-6: Test Compound (10, 30, 100 mg/kg)

  • Clinical Pathology: On Days 1, 3, and 7, draw 0.5 mL blood via the tail vein. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using an automated clinical chemistry analyzer.

  • Histopathology: On Day 8, euthanize the animals. Excise the liver, fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E) to evaluate centrilobular necrosis.

Protocol B: Biliary Reactive Metabolite Trapping (Metabolomics)

Objective: Prove the formation of the electrophilic epoxide by trapping it with Glutathione (GSH).

  • Surgical Preparation: Perform Bile Duct Cannulation (BDC) on anesthetized SD rats. Causality: Reactive acylthiourea metabolites are highly unstable in systemic circulation. BDC allows for real-time trapping of GSH-adducts directly as they are excreted from the liver.

  • Dosing: Administer a single PO dose of the test compound (30 mg/kg).

  • Collection: Collect bile on ice in fractions: 0-2h, 2-4h, 4-8h, and 8-24h.

  • LC-MS/MS Analysis: Precipitate bile proteins with cold acetonitrile. Analyze the supernatant using high-resolution LC-MS/MS. Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety) to positively identify and quantify thiazole-GSH adducts.

Anticipated Quantitative Data Profile

Based on the structural homology to known thiazole toxicophores, the following table summarizes the anticipated biomarker alterations when executing the protocols above.

Biomarker / EndpointVehicle ControlMeloxicam (Negative Control, 10 mg/kg)Sudoxicam (Positive Control, 10 mg/kg)2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl (Test, 10 mg/kg)Mechanistic Interpretation
Serum ALT (U/L) 35 ± 538 ± 6> 150 (Severe Elevation)Elevated (Predicted > 100)Indicates hepatocellular membrane rupture and necrosis.
Serum AST (U/L) 80 ± 1085 ± 12> 250 (Severe Elevation)Elevated (Predicted > 200)Correlates with mitochondrial and cellular damage.
Hepatic GSH (nmol/mg) 45 ± 442 ± 5< 15 (Severe Depletion)Depleted (Predicted < 25)Confirms electrophilic trapping by reactive metabolites.
Biliary GSH-Adducts Not DetectedNot DetectedHigh (m/z neutral loss 129)High (m/z neutral loss 129)Direct proof of C4=C5 epoxidation and ring scission.

Mitigation and Lead Optimization Strategy

If the in vivo data confirms the predicted hepatotoxicity, the compound cannot advance to IND-enabling studies without structural modification.

The Solution: The toxicity is not inherent to the target affinity, but to the metabolic soft spot. By introducing a methyl group or a halogen (e.g., Chlorine/Fluorine) at the C5 position of the thiazole ring, you sterically and electronically hinder the CYP-mediated epoxidation 4. This forces the hepatic clearance machinery to utilize benign metabolic pathways (such as direct hydroxylation of the methyl group), entirely bypassing the reactive acylthiourea intermediate.

Workflow Phase1 Phase 1: In Vivo Dosing (SD Rats, 7-Day Repeat Dose) Phase2 Phase 2: Biomarker Profiling (ALT, AST, Bilirubin) Phase1->Phase2 Phase3 Phase 3: Biliary Metabolomics (LC-MS/MS GSH-Adduct Trapping) Phase2->Phase3 Decision Toxicity Threshold Exceeded? Phase3->Decision Optimize Lead Optimization: Block C5 with Methyl/Halogen Decision->Optimize Yes (High DILI Risk) Advance Advance to IND-Enabling Studies Decision->Advance No (Safe Profile)

Self-validating in vivo workflow for assessing and mitigating thiazole-induced toxicity.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications URL:[Link]

  • Hepatotoxicity Mechanisms & Thiazole Ring Scission Source: Cambridge MedChem Consulting URL:[Link]

  • Reactive Metabolites | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulating 2-amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride in DMSO

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Context & Solvation Challenges 2-amino-N-(1,3-thiazol-2-yl)acetamide hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Context & Solvation Challenges

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a specialized research compound featuring a nucleophilic primary amine and a thiazole pharmacophore[1]. In early-stage drug development and biological screening, researchers universally rely on Dimethyl Sulfoxide (DMSO) as a primary vehicle due to its exceptional solubilizing capacity for a wide array of organic materials[2].

However, formulating the hydrochloride (HCl) salt of this compound in pure DMSO presents specific physicochemical hurdles:

  • Lattice Energy vs. Solvation: The strong crystal lattice energy of the HCl salt, combined with the inability of aprotic solvents like DMSO to effectively solvate the chloride anion via hydrogen bonding, can lead to unexpectedly poor solubility compared to the free base form[3].

  • Nucleophilic Reactivity: The terminal primary amine is highly reactive. If the DMSO contains moisture or oxidized impurities (e.g., dimethyl sulfone), it can lead to the degradation of the active pharmaceutical ingredient (API) over time.

  • The Common Ion Effect: In highly concentrated micro-environments, the common ion effect can suppress the solubility product equilibrium, causing the salt to crash out of solution[3].

This guide provides a field-proven protocol to achieve complete dissolution, utilizing an in situ free-basing contingency if the crystal lattice energy proves too resistant to pure DMSO[4].

Physicochemical Profile

To ensure accurate molarity calculations and storage, the quantitative data for the compound is summarized below.

ParameterSpecification
Compound Name 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
Chemical Formula C₅H₇N₃OS · HCl
Molecular Weight 193.65 g/mol (HCl Salt) / 157.19 g/mol (Free Base)
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
Target Stock Concentration 10 mM – 50 mM
Storage (Solid State) -20°C, desiccated, protected from light
Storage (Liquid Stock) -80°C, single-use aliquots under inert gas (Argon/N₂)

Experimental Workflow

The following decision tree outlines the logical progression of the dissolution process, including the contingency for stubborn HCl salts.

G Start Equilibrate & Weigh HCl Salt AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex & Sonicate (Temp < 37°C) AddDMSO->Vortex Check Visual & Tyndall Check: Is solution clear? Vortex->Check Success Sterile Filter (0.22 µm) & Aliquot at -80°C Check->Success Yes (Clear) Fail Add 1.0 eq. DIPEA (In Situ Free-Basing) Check->Fail No (Cloudy) ReCheck Vortex & Re-inspect Fail->ReCheck ReCheck->Success Clear Solution

Workflow for dissolving 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl in DMSO with free-basing.

Required Materials

  • API: 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride[1].

  • Solvent: Anhydrous DMSO (Water ≤0.005%, ≥99.9% purity). Do not use standard cell-culture grade DMSO that has been previously opened, as it rapidly absorbs atmospheric moisture.

  • Contingency Reagent: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), high purity.

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, Argon or N₂ gas line, 0.22 µm PTFE syringe filters, and a red/green laser pointer (for QC).

Step-by-Step Dissolution Protocol

Phase 1: Preparation & Direct Dissolution
  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the highly hygroscopic HCl salt. Water ingress alters the effective concentration and promotes hydrolysis of the acetamide bond.

  • Weighing: Accurately weigh the desired mass (e.g., 1.94 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial.

  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO into the vial. Immediately purge the vial headspace with Argon and seal tightly.

  • Mechanical Agitation: Vortex the vial vigorously for 60 seconds. If visible particulates remain, place the vial in a bath sonicator for 5–10 minutes.

    • Causality: Sonication provides the mechanical energy required to overcome the crystal lattice energy. However, monitor the bath temperature strictly . Keep it below 37°C to prevent thermal degradation of the primary amine.

Phase 2: The Free-Basing Contingency (If Required)

If the solution remains a cloudy suspension after 15 minutes of sonication, the polarity mismatch between the aprotic DMSO and the chloride anion is preventing dissolution[3].

  • Neutralization: Add 1.0 to 1.1 molar equivalents of DIPEA directly to the DMSO suspension.

    • Causality: DIPEA acts as a non-nucleophilic proton acceptor. It strips the proton from the amine hydrochloride, generating the free base in situ alongside soluble DIPEA-HCl. The free amine is significantly less polar and will rapidly dissolve in the organic solvent[4].

  • Re-Agitation: Vortex for an additional 30 seconds. The solution should transition to completely clear.

Self-Validation & Quality Control

To ensure the protocol is a self-validating system, perform the following quality control checks before utilizing the stock in biological assays:

  • Optical Validation (The Tyndall Effect): In a darkened room, shine a laser pointer directly through the glass vial.

    • Pass: The beam path is invisible inside the liquid. This confirms true molecular dissolution.

    • Fail: A visible, scattering beam path indicates a colloidal suspension of undissolved micro-particles. Do not use this solution for assays, as it will result in inaccurate dosing.

  • Chemical Integrity (LC-MS): Run a 1 µL aliquot of the stock (diluted in acetonitrile/water) through an LC-MS system. Confirm the presence of the primary mass peak corresponding to the free base ( m/z 158.0[M+H]⁺) and verify the absence of +14 Da or +16 Da adducts, which would indicate reaction with DMSO impurities.

  • Storage: Filter the validated solution through a 0.22 µm PTFE membrane, aliquot into single-use amber vials, purge with Argon, and freeze immediately at -80°C. Strictly avoid freeze-thaw cycles.

References

  • [1] Title: 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride | SCBT Source: scbt.com URL: 1

  • [2] Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: uspto.gov (Gaylord Chemical Company) URL: 2

  • Title: improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents Source: benchchem.com URL:

  • [3] Title: Drug Dissolution Enhancement by Salt Formation Source: rjpdft.com (Research Journal of Pharmaceutical Dosage Forms and Technology) URL: 3

Sources

Application

Application Note: Utilizing 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride in Cell-Based Pharmacological Screening

Introduction & Mechanistic Rationale In contemporary fragment-based drug discovery (FBDD) and medicinal chemistry, the thiazole ring and acetamide linker represent highly privileged pharmacophores. 2-amino-N-(1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary fragment-based drug discovery (FBDD) and medicinal chemistry, the thiazole ring and acetamide linker represent highly privileged pharmacophores. 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) serves as a potent structural building block and a pharmacological probe for evaluating diverse biological pathways in cell culture models.

The biological significance of the aminothiazole-acetamide scaffold is multifaceted:

  • Kinase Inhibition: Aminothiazole derivatives are well-documented competitive inhibitors of the ATP-binding pocket in Cyclin-Dependent Kinases (e.g., CDK4/6, CDK9) and Aurora kinases, leading to profound cell cycle arrest and anti-proliferative effects[1],[2].

  • Nuclear Transport Modulation: Recent studies demonstrate that 2-aminothiazole derivatives can bind to Importin β1 (KPNB1), disrupting nuclear transport and inducing G2/M phase arrest and intrinsic apoptosis in cancer cell lines[3].

  • Anti-Inflammatory Activity: Thiazole-acetamide compounds exhibit selective inhibition of Cyclooxygenase-2 (COX-2). The acetamide nitrogen forms critical hydrogen bonds with active site residues (e.g., Trp387, Ser353), effectively suppressing Prostaglandin E2 (PGE2) synthesis in activated macrophages[4].

As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating protocols to evaluate the bioactivity of this compound across these three primary mechanistic axes.

Physicochemical Properties & Reagent Preparation

The hydrochloride (HCl) salt form of this compound provides a distinct advantage in cell culture assays by significantly enhancing aqueous solubility compared to its free-base counterpart. This minimizes the required concentration of organic solvents (like DMSO), thereby reducing solvent-induced cytotoxicity artifacts.

Table 1: Formulation and Storage Parameters
ParameterSpecification / RecommendationRationale
Molecular Weight ~193.65 g/mol (HCl salt)Essential for precise molarity calculations.
Primary Stock 10 mM to 50 mM in DMSO or sterile ddH₂OHCl salt allows for aqueous dissolution, though DMSO ensures long-term stability.
Working Aliquots Store at -20°C in dark, single-use aliquotsPrevents freeze-thaw degradation and hydrolysis of the acetamide bond.
Max Final [DMSO] ≤ 0.1% (v/v) in culture mediaPrevents baseline cellular stress and off-target solvent toxicity.

Experimental Workflows & Methodologies

To comprehensively profile the activity of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, a multiplexed screening cascade is recommended.

G Start Compound Preparation (10 mM Stock) Assay1 Cell Viability Assay (MTT / CTG) Start->Assay1 Determine IC50 Assay2 Cell Cycle Analysis (PI Staining / FACS) Start->Assay2 Sub-lethal dose Assay3 Anti-inflammatory Assay (LPS-stimulated Macrophages) Start->Assay3 Sub-lethal dose Data IC50 Calculation & Mechanism Validation Assay1->Data Assay2->Data Assay3->Data

Fig 1. Multiplexed cell culture screening workflow for thiazole-acetamide derivatives.

Protocol A: Cell Viability and Proliferation (MTT Assay)

This protocol establishes the baseline cytotoxicity (IC50) of the compound, which is required before conducting downstream mechanistic assays.

Cell Lines: HeLa (cervical cancer), T98G (glioma)[1], or SK-OV3 (ovarian cancer)[3].

  • Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration is uniform across all wells (0.1%). Treat cells for 48 to 72 hours. Trustworthiness Check: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Palbociclib for CDK inhibition).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Agitate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Aminothiazoles frequently induce cell cycle arrest by inhibiting CDKs (G1 arrest) or KPNB1 (G2/M arrest).

  • Seeding & Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at IC25​ and IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend in 300 µL of cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours. Causality: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for flow cytometry.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. Causality: RNase A degrades RNA; without it, PI would bind to both DNA and RNA, artifactually broadening the cell cycle peaks.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events. Use linear amplification for the PI channel to distinguish G0/G1 (2N DNA) from G2/M (4N DNA).

Protocol C: Anti-Inflammatory Screening (COX-2/PGE2 Axis)

Thiazole-acetamides are known modulators of the inflammatory cascade[4].

Cell Line: RAW 264.7 (Murine macrophages).

  • Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 24-well plate. Incubate for 24 hours.

  • Pre-treatment: Replace media with fresh media containing the compound (e.g., 1, 5, 10 µM) or Celecoxib (positive control, 1 µM). Incubate for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours. Causality: Unstimulated RAW 264.7 cells express minimal COX-2. LPS binds TLR4, triggering NF-κB translocation and massive COX-2 induction. Pre-treating with the compound allows it to occupy the COX-2 active site or inhibit its upstream expression before PGE2 synthesis peaks.

  • Harvest & ELISA: Collect the cell culture supernatant and centrifuge at 1,000 x g to remove debris. Quantify PGE2 levels using a commercial competitive ELISA kit according to the manufacturer's instructions.

Mechanistic Pathway & Expected Readouts

The biological versatility of the 2-amino-N-(1,3-thiazol-2-yl)acetamide scaffold stems from its ability to interact with multiple intracellular targets depending on specific peripheral substitutions.

Pathway Drug 2-amino-N-(1,3-thiazol-2-yl) acetamide HCl Target1 Cyclin-Dependent Kinases (CDK4/6 / CDK9) Drug->Target1 Inhibits Target2 Cyclooxygenase-2 (COX-2) Drug->Target2 Inhibits Target3 Importin β1 (KPNB1) Drug->Target3 Binds/Inhibits Effect1 Decreased pRb Cell Cycle Arrest (G1) Target1->Effect1 Downstream Effect2 Decreased PGE2 Anti-inflammatory Target2->Effect2 Downstream Effect3 Mitotic Defect Apoptosis (G2/M) Target3->Effect3 Downstream

Fig 2. Putative pharmacological targets and downstream cellular effects of the aminothiazole scaffold.

Table 2: Expected Phenotypic Readouts
Target PathwayPrimary AssayExpected Phenotype / ReadoutReference
CDK4/6 Inhibition Flow Cytometry (PI)Accumulation of cells in G0/G1 phase; depletion of S phase.[1]
KPNB1 Inhibition Flow Cytometry (PI)Accumulation of cells in G2/M phase; increased sub-G1 (apoptotic) population.[3]
COX-2 Inhibition PGE2 ELISADose-dependent reduction in PGE2 secretion in LPS-stimulated macrophages.[4]
General Cytotoxicity MTT / CTG AssayDecreased cell viability (IC50 typically in the low µM to nM range depending on cell line).[5],[2]

Troubleshooting & Best Practices

  • Compound Precipitation: If precipitation is observed upon adding the DMSO stock to the culture media, it indicates the compound has exceeded its kinetic solubility limit. Solution: Utilize the advantage of the HCl salt by preparing a secondary intermediate dilution in sterile PBS before final addition to the protein-rich culture media.

  • High Background in ELISA: In the anti-inflammatory assay, if baseline PGE2 is high in unstimulated cells, ensure the RAW 264.7 cells are not over-confluent (>80%) prior to the assay, as contact inhibition and stress can auto-induce COX-2.

  • Flow Cytometry Artifacts: If the G1 and G2 peaks are broad (high Coefficient of Variation, CV > 8%), ensure the ethanol fixation was performed ice-cold and dropwise. Inadequate RNase A treatment will also cause poor peak resolution.

References

  • [5] Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at:[Link]

  • [1] Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Taylor & Francis Online. Available at:[Link]

  • [3] Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. Anticancer Research. Available at:[Link]

  • [2] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride Stock Solutions for Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Executive Summary & Medicinal Chemistry Context In fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary & Medicinal Chemistry Context

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the integrity of the chemical library is the foundation of reliable data. As a Senior Application Scientist, I frequently encounter false positives in screening campaigns that trace back to poorly managed stock solutions.

This application note provides a self-validating protocol for the preparation, storage, and quality control of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1). This compound features an aminothiazole-acetamide core—a privileged scaffold in medicinal chemistry. The thiazole ring is a versatile standalone moiety that contributes to the development of numerous biologically active agents, interacting predictably with diverse biological targets . Specifically, derivatives of the N-(thiazol-2-yl)acetamide scaffold have been optimized into potent tubulin polymerization inhibitors for anticancer therapy , as well as novel agents active against resistant melanoma and pancreatic cancer cell lines .

Mechanistic Rationale for the Hydrochloride Salt

Structurally, this compound is a glycinamide derivative attached to a thiazole ring. The α -amino group is highly nucleophilic. If stored as a free base, it is susceptible to oxidation and potential auto-condensation. Supplying and storing this building block as a hydrochloride salt protonates the primary amine ( −NH3+​ ), rendering it non-nucleophilic and significantly extending its shelf-life while maximizing its solubility in polar solvents.

Physicochemical Properties

Before initiating stock preparation, it is critical to understand the physical parameters of the compound to select the appropriate solvent system and storage conditions.

Table 1: Physicochemical and Identification Data

ParameterSpecification
Chemical Name 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
Synonym N1-1,3-Thiazol-2-ylglycinamide hydrochloride
CAS Number 1046757-36-1
Molecular Formula C 5​ H 8​ ClN 3​ OS
Molecular Weight 193.65 g/mol
Physical State Solid (White to off-white powder)
Primary Solvents Anhydrous DMSO, Sterile H 2​ O

Experimental Protocol: Stock Solution Preparation

Causality Behind Solvent and Workflow Choices

While the hydrochloride salt is highly soluble in water (ideal for immediate in vivo dosing or aqueous biochemical assays), anhydrous DMSO is the mandated solvent for long-term HTS library storage. DMSO prevents the hydrolysis of the acetamide linkage that can occur in aqueous environments over prolonged freezing and thawing cycles. Furthermore, DMSO is highly hygroscopic; therefore, purging vials with Argon gas is a critical step to displace atmospheric moisture and oxygen.

Table 2: Volumetric Calculations for Standard Stock Solutions

Target ConcentrationMass of CompoundVolume of Solvent (DMSO/H 2​ O)
10 mM 1.94 mg1.00 mL
20 mM 3.87 mg1.00 mL
50 mM 9.68 mg1.00 mL
Step-by-Step Methodology

Step 1: Equilibration

  • Remove the lyophilized solid from -20°C storage.

  • Critical Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, altering its mass and promoting degradation.

Step 2: Weighing and Solubilization

  • Using an analytical balance, weigh the desired mass (e.g., 9.68 mg for a 50 mM stock) into a sterile, amber glass vial. Amber glass protects the thiazole core from potential UV-mediated photo-oxidation.

  • Add exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Vortex the mixture for 30–60 seconds. If dissolution is incomplete, apply mild bath sonication (room temperature) for 2 minutes.

Step 3: Sterile Filtration (The Self-Validating Step)

  • Draw the solution into a sterile, solvent-resistant syringe.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a pre-sterilized collection vial. Note: If preparing an aqueous stock, use a PES (Polyethersulfone) filter instead, as PTFE is hydrophobic and will resist aqueous flow.

Step 4: Aliquoting and Inert Storage

  • Divide the filtered stock into 50 µL or 100 µL single-use aliquots in matrix tubes.

  • Gently overlay the headspace of each tube with a stream of Argon gas for 3 seconds before capping.

  • Store aliquots immediately at -20°C or -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients and precipitation.

Workflow Visualization

StockPrep A 2-amino-N-(1,3-thiazol-2-yl) acetamide HCl (Solid) B Equilibration & Weighing (Analytical Balance) A->B C Solvent Addition (Anhydrous DMSO or Sterile H2O) B->C D Dissolution (Vortex / Mild Sonication) C->D E Sterile Filtration (0.22 µm PTFE/PES) D->E F Aliquoting & Storage (-20°C, Argon Purged) E->F G Quality Control (LC-MS / 1H-NMR) E->G Aliquot for QC

Caption: Workflow for the preparation, filtration, and storage of 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl.

Analytical Validation (Quality Control)

A protocol is only as trustworthy as its validation. Before committing this stock to a high-throughput screening library or a parallel synthesis campaign, validate a 5 µL QC aliquot:

  • LC-MS Analysis: Dilute the aliquot in LC-MS grade Acetonitrile/Water (0.1% Formic Acid). You must observe the mass of the free base: m/z [M+H]+ = 158.0 . The absence of m/z 315 (dimerization) confirms the primary amine remains intact.

  • 1H-NMR (Optional but recommended for aged stocks): Dilute in DMSO- d6​ . Verify the presence of the two distinct thiazole aromatic protons and the intact acetamide N-H proton (typically a broad singlet downfield).

Synthetic Utility in Drug Discovery

Once the stock solution is validated, the primary amine serves as an excellent nucleophilic handle for parallel medicinal chemistry. The α -amino group can be rapidly derivatized to explore structure-activity relationships (SAR) for various biological targets.

SyntheticUtility A 2-amino-N-(1,3-thiazol-2-yl) acetamide Core B Amide Coupling (R-COOH, HATU/DIPEA) A->B C Reductive Amination (R-CHO, NaBH(OAc)3) A->C D Anticancer Agents (Tubulin Inhibitors) B->D E Antibacterial Agents (DNA Gyrase Inhibitors) B->E C->D C->E

Caption: Synthetic utility of the aminothiazole-acetamide core in medicinal chemistry and drug discovery.

References

  • Arshad, M. F., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2022.[Link][1][2]

  • El-Abd, A. O., et al. "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega, 2022.[Link][3][4]

  • N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Scaffold Studies. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells." Journal of Medicinal Chemistry, 2016.[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Welcome to the Formulation & Physicochemical Support Center . This portal is designed for drug development professionals and formulation scientists working with small heterocyclic amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Physicochemical Support Center . This portal is designed for drug development professionals and formulation scientists working with small heterocyclic amine salts.

Below is our comprehensive troubleshooting guide for optimizing the aqueous solubility of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride .

Part 1: Mechanistic FAQ & Troubleshooting

The compound 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride presents a unique physicochemical paradox. Despite being formulated as a hydrochloride salt—a strategy typically employed to maximize aqueous solubility[1]—researchers frequently encounter unexpected precipitation during in vitro assays and simulated gastrointestinal testing.

Q1: My stock solution is perfectly clear in deionized water, but the compound crashes out immediately when diluted into Simulated Gastric Fluid (SGF) or 0.1 N HCl. Why? The Causality: You are observing the common ion effect . In deionized water, the salt dissociates freely. However, SGF contains a high concentration of chloride ions ( ≈0.1 M). According to Le Chatelier’s principle and the solubility product ( Ksp​ ) equilibrium, this massive excess of Cl− forces the protonated drug to re-associate with the chloride ions, driving the equilibrium back toward the solid crystalline state[2]. The precipitate you see is the intact hydrochloride salt, not the free base. The Solution: To maintain supersaturation in high-chloride environments, you must inhibit crystal nucleation. Formulating the API with a trace amount of a cellulosic polymer (e.g., 0.2% w/v HPMC) provides steric hindrance that blocks the crystal lattice assembly of the HCl salt.

Q2: I am conducting a cell-based assay in Phosphate-Buffered Saline (PBS) at pH 7.4. The compound precipitates over time. Isn't the salt form supposed to prevent this? The Causality: This is a classic case of pH-induced disproportionation . The primary aliphatic amine on the acetamide group has an estimated pKa around 7.5 to 8.0 (lowered by the electron-withdrawing amide carbonyl). At pH 7.4, a significant fraction of the drug is deprotonated into its free base form[3]. The free base has a highly planar conjugated thiazole-amide system capable of extensive intermolecular hydrogen bonding, resulting in high crystal lattice energy and drastically lower aqueous solubility than the salt. The Solution: You must shield the hydrophobic thiazole ring from the aqueous environment. Complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) encapsulates the lipophilic core while exposing a hydrophilic exterior, keeping the un-ionized free base in solution at physiological pH[4].

G A 2-amino-N-(1,3-thiazol-2-yl) acetamide HCl (Solid) B Dissociated Ions [DrugH⁺] + [Cl⁻] A->B Dissolution (Water) B->A Excess [Cl⁻] (Common Ion Effect) C Free Base (Solid) Precipitate B->C pH > pKa (Deprotonation)

Fig 1. pH-dependent solubility pathways and precipitation mechanisms.

Part 2: Self-Validating Experimental Protocols

To overcome these challenges, execute the following field-proven methodologies. Each protocol includes a self-validation step to ensure the integrity of your formulation.

Protocol A: Overcoming the Common Ion Effect via Polymeric Precipitation Inhibition

Objective: Maintain supersaturation in gastric media (pH 1.2).

  • Media Preparation: Prepare 100 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2).

  • Polymer Hydration: Add 0.2% w/v Hydroxypropyl Methylcellulose (HPMC E5) to the FaSSGF. Stir overnight at 4°C to ensure complete polymer hydration and uncoiling, then warm to 37°C.

  • Stock Preparation: Dissolve 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl in pure DMSO to create a 50 mg/mL concentrated stock.

  • Supersaturation Induction: Rapidly inject 0.2 mL of the DMSO stock into 50 mL of the HPMC-FaSSGF solution at 37°C under constant paddle stirring (50 rpm).

  • Kinetic Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately filter through a 0.45 µm PTFE syringe filter (discard the first 0.5 mL to saturate filter binding sites).

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via HPLC-UV (detecting the thiazole chromophore at 254 nm).

Self-Validation Check: Recover the solid precipitate from the 120-minute vessel and analyze it via Powder X-Ray Diffraction (PXRD). If the diffractogram matches the reference pattern of the starting HCl salt, the common ion effect is the confirmed culprit. If the pattern is amorphous, the polymer successfully inhibited crystallization but phase separation (oiling out) occurred.

Protocol B: Neutral pH Solubilization via Cyclodextrin Inclusion

Objective: Prevent free base disproportionation in PBS (pH 7.4) using the Higuchi-Connors phase solubility method.

  • Host Preparation: Prepare a series of HP- β -CD solutions in PBS (pH 7.4) at exactly 0, 5, 10, 20, and 50 mM concentrations.

  • Saturation: Add a massive excess of the API (equivalent to 15 mg/mL) to 5 mL of each cyclodextrin solution in hermetically sealed glass vials.

  • Equilibration: Vortex for 2 minutes, then place in a shaking water bath at 37°C and 150 rpm for exactly 48 hours. Causality: 48 hours is required to ensure the thermodynamic equilibrium of the host-guest complex is fully established.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved free base. Filter the supernatant through a 0.22 µm PVDF filter.

  • Analysis: Quantify the dissolved API concentration via HPLC[5].

Self-Validation Check: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP- β -CD (x-axis). A linear relationship ( R2>0.99 ) with a slope less than 1 mathematically validates the formation of an AL​ -type 1:1 inclusion complex.

Workflow Step1 Step 1: Preparation HP-β-CD in PBS (pH 7.4) Step2 Step 2: Saturation Add excess API solid Step1->Step2 Step3 Step 3: Equilibration 37°C, 150 rpm, 48h Step2->Step3 Step4 Step 4: Separation Centrifuge & 0.22 µm Filter Step3->Step4 Mech Mechanism: Thiazole ring encapsulation shields hydrophobic surface Step3->Mech Step5 Step 5: Analysis HPLC-UV Quantification Step4->Step5

Fig 2. Phase solubility profiling workflow for cyclodextrin complexation.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility profile of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride across different media and formulation strategies, illustrating the profound impact of the physicochemical environment on the API.

Formulation StrategyTest MediapHApparent Solubility (mg/mL)Dominant Solid State / Mechanism
Unformulated API Deionized Water 5.0> 15.0Ionized HCl Salt (Highly Soluble)
Unformulated API SGF (0.1 N HCl)1.21.8Intact HCl Salt (Common Ion Effect)
Unformulated API PBS Buffer7.40.4Free Base (Disproportionation)
0.2% HPMC E5 SGF (0.1 N HCl)1.212.0 (Supersaturated)Amorphous / Solvated Polymer Matrix
50 mM HP- β -CD PBS Buffer7.48.51:1 Inclusion Complex

Part 4: References

The following authoritative sources ground the mechanistic principles and protocols detailed in this guide.

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.1

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications.2

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.5

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.4

Sources

Optimization

Reducing background noise in 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride UV-Vis analysis

Technical Support Center: Troubleshooting UV-Vis Background Noise for 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting UV-Vis Background Noise for 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals analyzing 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride via UV-Visible spectroscopy.

As a heterocyclic small molecule, its critical spectral features—specifically the π-π* and n-π* transitions of the thiazole ring—manifest in the deep-to-mid UV range, typically between 240 nm and 300 nm[1]. Because this region is highly susceptible to optical interference, achieving a pristine signal-to-noise (S/N) ratio requires rigorous control over solvent selection, cuvette materials, and instrument parameters.

Part 1: Quantitative Diagnostic Matrix

To prevent baseline noise and spectral artifacts, your experimental parameters must align with the optical limitations of your materials. The table below summarizes critical cutoffs that dictate whether a material is transparent or opaque in the thiazole absorption window.

Table 1: Optical Parameters & Cutoffs for Thiazole UV-Vis Analysis

ParameterMaterial / SolventUV Cutoff (nm)Suitability for Thiazole Analysis (240-300 nm)
SolventWater (HPLC Grade)190 nmOptimal (Highly recommended for HCl salts)[2]
SolventMethanol205 nmExcellent [2]
SolventDMSO / DMF268 nmUnsuitable (Masks thiazole absorption)[2]
CuvetteQuartz (Suprasil)190 nmOptimal [3]
CuvetteOptical Glass320-340 nmUnsuitable (Absorbs target UV light)[3]
CuvettePolystyrene (PS)340 nmUnsuitable [3]

Part 2: Core Troubleshooting FAQs (Mechanistic Causality)

Q1: Why is my baseline incredibly noisy specifically between 200 nm and 300 nm, while the visible region is perfectly flat? Cause: This is a classic symptom of photon starvation in the UV range[3]. When analyzing 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, you are interrogating the 240–300 nm window. If you use a glass or plastic cuvette, the material itself absorbs the UV light before it reaches the detector[3]. The spectrometer's photomultiplier tube (PMT) or photodiode array attempts to compensate by amplifying the depleted signal, which proportionally amplifies electronic noise. Another common cause is a degrading deuterium lamp, which provides illumination strictly below 340 nm[4]. Solution: Immediately switch to a high-purity Quartz cuvette (10 mm path length). If using quartz already, perform a baseline energy check to verify the deuterium lamp's emission intensity.

Q2: I dissolved the compound in DMSO to ensure solubility, but I'm seeing a massive, erratic peak around 260-270 nm that completely obscures my compound's spectrum. What happened? Cause: Solvent interference. DMSO has a UV cutoff of 268 nm, meaning it absorbs 1.0 Absorbance Unit (AU) at this wavelength in a 1 cm cell[2]. Because the thiazole ring of your compound also absorbs in this exact region[1], the solvent is effectively blinding the detector. The "erratic peak" is not your compound; it is an artifact of the instrument struggling to measure transmission through an opaque solvent background[3]. Solution: Because your compound is a hydrochloride salt, it possesses excellent aqueous solubility. Switch your solvent to HPLC-grade water (cutoff 190 nm) or methanol (cutoff 205 nm) to open up the optical window for the thiazole chromophore[2].

Q3: My spectrum has a "flat-topped" peak around 280 nm with high-frequency noise at the plateau. How do I resolve this? Cause: Detector saturation due to a violation of the Beer-Lambert Law. When absorbance exceeds 2.0 AU, less than 1% of the incident light reaches the detector. At >3.0 AU, less than 0.1% reaches it. The instrument cannot accurately quantify this minimal light, resulting in a clipped, noisy peak[5]. Solution: Dilute your sample. For optimal photometric accuracy and signal-to-noise ratio, target a concentration that yields a maximum absorbance between 0.1 and 1.0 AU[5].

Q4: The entire baseline is drifting upwards as the wavelength decreases, looking like a "ski jump." What is causing this? Cause: Rayleigh scattering. This occurs when light interacts with particles smaller than the wavelength of light (e.g., undissolved micro-particulates or micro-bubbles)[5]. Because scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), the background noise and baseline drift become exponentially worse in the UV region compared to the visible region. Solution: Ensure the hydrochloride salt is completely dissolved. Sonicate the sample, allow it to equilibrate to room temperature, and filter it through a 0.22 µm syringe filter. Tap the cuvette gently to dislodge any micro-bubbles before scanning[5].

Part 3: Self-Validating Experimental Protocol

To guarantee data integrity, follow this step-by-step Standard Operating Procedure (SOP) designed to validate the optical path before the analyte is ever introduced.

Step 1: Instrument Stabilization Turn on the UV-Vis spectrophotometer and ignite both the Tungsten and Deuterium lamps. Allow a mandatory 30-minute warm-up period to ensure thermal equilibrium and prevent baseline drift during your runs[4].

Step 2: Solvent & Blank Preparation Prepare a blank using the exact same batch of HPLC-grade water or methanol that will be used to dissolve the 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl.

Step 3: Cuvette Validation (The Self-Validating Step) Select a matched pair of Quartz cuvettes. Clean the optical windows with lens-free tissue and ethanol. Validation: Fill both cuvettes with the blank solvent. Place them in the reference and sample beams (for double-beam instruments) and run a full spectrum scan from 400 nm to 200 nm. Acceptance Criteria: The resulting baseline must be perfectly flat and within ±0.005 AU[3]. If the baseline exhibits noise or drift, re-clean the cuvettes or replace the solvent. Do not proceed until this blank-vs-blank scan is pristine.

Step 4: Sample Preparation & Filtration Dissolve the compound to a target concentration (typically 10-50 µM) to keep the maximum absorbance within the 0.1–1.0 AU linear dynamic range[5]. Filter the solution through a 0.22 µm PES or PTFE syringe filter directly into the sample cuvette to eliminate scattering artifacts[5].

Step 5: Acquisition Place the sample cuvette in the instrument. Visually inspect the optical path to ensure no micro-bubbles are clinging to the quartz windows. Scan from 400 nm down to 200 nm to capture the thiazole absorption profile.

Part 4: Diagnostic Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve background noise issues during your analysis.

UVVisWorkflow N1 High Background Noise Observed in UV-Vis N2 Is the noise strictly below 340 nm? N1->N2 N3 Check Deuterium Lamp & Use Quartz Cuvette N2->N3 Yes N4 Is the Absorbance > 2.0 AU? N2->N4 No N5 Dilute Sample (Target 0.1 - 1.0 AU) N4->N5 Yes N6 Is there a massive artifact peak at 260-270 nm? N4->N6 No N7 Change Solvent (Avoid DMSO/DMF) N6->N7 Yes N8 Is the baseline drifting upwards at low λ? N6->N8 No N9 Filter Sample (0.22 µm) & Remove Bubbles N8->N9 Yes

Diagnostic workflow for resolving UV-Vis background noise and spectral artifacts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride in Cell Culture Media

From the desk of the Senior Application Scientist Welcome to the technical support center. You are here because you're likely observing an all-too-common issue in cell culture experiments: your compound, 2-amino-N-(1,3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. You are here because you're likely observing an all-too-common issue in cell culture experiments: your compound, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, is precipitating out of your media. This guide is designed to move beyond simple checklists and provide you with a deep, mechanistic understanding of why this is happening and a systematic, field-proven approach to resolving it. Our goal is to ensure the accuracy and reproducibility of your experiments by maintaining your compound's bioavailability to your cells.

Section 1: Understanding the Core Problem

Before we troubleshoot, we must understand the molecule and its environment. The precipitation you are observing is not random; it is a predictable physicochemical event.

FAQ 1: What are the properties of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, and why are they important for solubility?

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a small molecule provided as a hydrochloride salt. This salt form is deliberately chosen to enhance its aqueous solubility compared to its free base form. However, this also introduces specific vulnerabilities when it is introduced into the complex environment of cell culture media.

Table 1: Physicochemical Properties of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

PropertyValue / PredictionImplication for Cell Culture Experiments
Molecular Formula C5H7N3OS•HCl-
Molecular Weight 193.65 g/mol [1]Affects molarity calculations for stock solutions.
Form Hydrochloride SaltThe compound is a salt of a weak base. This makes its solubility highly dependent on pH.[2]
pKa (Predicted) ~5.5 (for the 2-aminothiazole group)This is an estimated value. As the media pH (typically 7.2-7.4) is significantly above the pKa of the primary amine, the compound will convert to its less soluble, neutral free base form, increasing the risk of precipitation.
logP (Predicted) ~0.5 - 1.5This indicates moderate lipophilicity. While the salt form is water-soluble, the neutral form has a higher tendency to come out of the aqueous solution.

The three primary drivers of precipitation for this compound are:

  • pH-Dependent Solubility: The hydrochloride salt is protonated and highly soluble in acidic water. However, cell culture media is buffered to a physiological pH of ~7.4. At this pH, the compound can be deprotonated to its free base form, which is significantly less water-soluble.

  • The Common Ion Effect: Cell culture media (e.g., DMEM, RPMI) contains a high concentration of sodium chloride (NaCl), resulting in a chloride ion (Cl⁻) concentration of over 100 mM. When you add your compound—a hydrochloride (HCl) salt—you are adding more chloride ions to a solution already saturated with them. According to Le Châtelier's principle, this excess of a common ion shifts the equilibrium toward the solid, un-dissolved state, effectively reducing the compound's solubility.[3][4][5]

  • Supersaturation & "Salting Out": You likely have a high-concentration stock solution in a solvent like DMSO. When this is rapidly diluted into the aqueous media, the local concentration can momentarily exceed the solubility limit. The DMSO disperses, leaving the compound in an incompatible aqueous environment, causing it to crash out of solution.[6]

cluster_factors Precipitation Drivers Compound 2-amino-N-(1,3-thiazol-2-yl) acetamide hydrochloride (Soluble) Precipitate Precipitate (Insoluble) Compound->Precipitate Equilibrium Shift High_pH High Media pH (e.g., 7.4) High_pH->Precipitate Deprotonation Common_Ion High [Cl⁻] in Media (Common Ion Effect) Common_Ion->Precipitate Reduced Dissolution High_Conc High Final Concentration High_Conc->Precipitate Exceeds Ksp Temp_Shift Temperature Fluctuations Temp_Shift->Precipitate Decreased Ksp

Figure 1. Key factors driving the precipitation of the compound.
Section 2: Systematic Troubleshooting Guide

Follow this question-and-answer guide to diagnose and solve the precipitation issue. Start with the first question that matches your observation.

FAQ 2: My compound precipitates immediately upon addition to the culture media. What should I do?

This is typically a "shock precipitation" issue related to the dilution process.

Causality: A small volume of highly concentrated compound in an organic solvent (like DMSO) is being rapidly introduced to a large volume of an aqueous buffer it has low solubility in. The solvent disperses instantly, leaving the compound molecules to aggregate and precipitate.

Solutions:

  • Pre-warm the Media: Never add compound stock to cold media. Warm your media to 37°C first. Increasing the temperature generally increases the solubility and dissolution rate of solid solutes.[7]

  • Modify Your Dilution Technique:

    • Do not pipette the stock solution directly into the bulk media.

    • Recommended: Pipette the required stock volume into the cap of the media tube or an empty sterile tube. Then, use a pipette to slowly draw up ~1 mL of the pre-warmed media and gently flush it over the stock solution in the cap/tube to create an intermediate dilution. Immediately add this back to the bulk media with gentle swirling.

    • Alternative: Add the stock solution drop-by-drop to the vortexing media (at a low speed to prevent foaming and protein denaturation).

  • Check Your Final Concentration: You may be exceeding the maximum solubility of the compound in your specific media. Try a serial dilution to see if the precipitation still occurs at lower concentrations.

  • Reduce Final DMSO Concentration: While DMSO aids the stock, high final concentrations can be toxic. However, ensuring a final concentration of 0.1-0.5% DMSO can help maintain compound solubility. Always have a vehicle control with the same final DMSO concentration.[6]

FAQ 3: The media was clear initially, but I see crystalline or cloudy precipitate after incubation (hours to days). Why?

This points to instability over time, likely due to changes in the media's physical or chemical properties in the incubator.

Causality: The incubator environment is dynamic. Changes in CO₂, temperature, and humidity can alter media pH and concentration, pushing a marginally stable solution toward precipitation.

Solutions:

  • Verify Incubator CO₂ Levels and Media pH: The bicarbonate buffering system of most media (H₂O + CO₂ ↔ H₂CO₃ ↔ H⁺ + HCO₃⁻) is sensitive to atmospheric CO₂. Incorrect CO₂ levels will cause the media pH to drift. A pH increase will significantly decrease the solubility of your hydrochloride salt. Calibrate your incubator and check the media pH.

  • Prevent Evaporation: Check the incubator's humidity pan. If it's dry, water will evaporate from your culture plates or flasks. This increases the concentration of all components—salts, amino acids, and your compound—potentially exceeding the solubility limit.[3][8]

  • Minimize Temperature Fluctuations: Avoid repeated freeze-thaw cycles of the media itself, which can cause salts and proteins to precipitate.[9] Ensure the incubator maintains a stable temperature.

FAQ 4: I'm using serum-free media and the problem seems worse. Is there a connection?

Yes, this is a common and important observation.

Causality: Serum contains abundant proteins, most notably albumin, which can act as carriers for small molecules. These proteins can bind to your compound, effectively shielding it from the aqueous environment and keeping it in solution. In serum-free media, this natural solubilizing agent is absent.[6] Furthermore, certain metal ions in serum-free supplements can precipitate, especially at higher pH.[3][10]

Solutions:

  • Consider Solubility Enhancers: For serum-free applications, you may need to add a solubilizing excipient. (2-Hydroxypropyl)-β-cyclodextrin is a common choice that can encapsulate hydrophobic compounds and increase their aqueous solubility.[6]

  • Re-evaluate Final Concentration: The maximum achievable concentration of your compound in serum-free media may be lower than in serum-containing media. You may need to perform a dose-response experiment at lower, fully-dissolved concentrations.

FAQ 5: Is it okay to just filter out the precipitate or use the supernatant?

No, this is strongly discouraged. Filtering the media will remove an unknown amount of your active compound.[6] Using the supernatant means you are treating your cells with a final concentration that is significantly lower than your intended dose. This will invalidate your experimental results and make them non-reproducible. The correct approach is to solve the solubility problem, not to remove the evidence of it.

Section 3: Protocols & Workflows
Protocol 1: Optimal Preparation of a Stock Solution
  • Solvent Selection: Use 100% DMSO for the primary stock solution. Based on its predicted properties, it is a suitable solvent for this compound.

  • Calculation: Calculate the mass of the compound needed for a high-concentration stock (e.g., 10-50 mM). Higher concentrations are acceptable in DMSO but remember this increases the risk of precipitation upon dilution.

  • Dissolution: Add the solvent to the powdered compound. Vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[6] Visually inspect to ensure no solid particles remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ideally, a PTFE filter for organic solvents) into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock into single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6] Store at -20°C or -80°C as recommended.

Troubleshooting Workflow

The following diagram provides a logical path to diagnose the source of precipitation.

Start Precipitation Observed Decision1 When does it occur? Start->Decision1 Immediate Immediate Precipitation Decision1->Immediate Immediately Over_Time Precipitation Over Time Decision1->Over_Time After Incubation Check_Dilution Review Dilution Technique: 1. Pre-warm media to 37°C? 2. Add dropwise with mixing? 3. Create intermediate dilution? Immediate->Check_Dilution Check_Concentration Is final concentration too high? Perform solubility test in media. Check_Dilution->Check_Concentration Check_Stock Inspect Stock Solution: 1. Is it clear when thawed? 2. Avoided freeze-thaw cycles? Check_Concentration->Check_Stock Check_Incubator Check Incubator Stability: 1. Calibrate CO₂. 2. Check media pH. 3. Refill humidity pan. Over_Time->Check_Incubator Check_Media_Type Are you using serum-free media? Check_Incubator->Check_Media_Type Consider_Enhancers Consider adding solubility enhancers (e.g., cyclodextrin). Check_Media_Type->Consider_Enhancers

Figure 2. Step-by-step troubleshooting workflow for precipitation issues.
Section 4: Summary Reference

Table 2: Quick Summary of Causes and Solutions

ObservationProbable Cause(s)Primary Solution(s)
Immediate Cloudiness/Crystals Solvent shock; Concentration > SolubilityPre-warm media to 37°C; Improve dilution technique (slow, dropwise addition with mixing).
Precipitate After Incubation Media pH drift; EvaporationCalibrate incubator CO₂; Ensure incubator humidity is maintained.
Stock Solution is Cloudy Poor dissolution; Freeze-thaw cyclesPrepare fresh stock; Aliquot into single-use volumes.
Worse in Serum-Free Media Lack of protein carriers (e.g., albumin)Test lower concentrations; Consider adding solubility enhancers like cyclodextrins.

By approaching this problem systematically and understanding the underlying chemical principles, you can ensure that your compound remains in solution, available to the cells, leading to more reliable and reproducible experimental outcomes.

References
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). [Source Not Available]
  • BenchChem Technical Support. (n.d.).
  • Merck. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (2023). Common-ion effect.
  • Gao, Y., et al. (2018). Influence of salt on apparent solubility of drugs. RSC Advances.
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Outsourcing.
  • Kumar, S., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Chemistry LibreTexts. (2022, May 4). Common Ion Effect.
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?.
  • Jin, Y. L., et al. (2007). The chloride ion been responsible for filament formation and inhibitory effect on cell division in Zymomonas mobilis 232B growth.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride.
  • FuDau Biotechnology Co., Ltd. (2022, August 31).
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17625, 2-Acetamidothiazole.
  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • CK-12 Foundation. (2021, February 23). Factors Affecting Solubility.

Sources

Optimization

Stability of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride at room temperature

Welcome to the Technical Support and Troubleshooting Portal. As Senior Application Scientists, we frequently see researchers encounter assay drift or irreproducibility when handling 2-amino-N-(1,3-thiazol-2-yl)acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As Senior Application Scientists, we frequently see researchers encounter assay drift or irreproducibility when handling 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1). While this bifunctional building block is highly valuable for drug development, its structural components—a primary amine hydrochloride salt, an acetamide linker, and a 1,3-thiazole ring—create specific vulnerabilities at room temperature (20–25°C).

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind our protocols so you can troubleshoot effectively and maintain absolute scientific integrity in your assays.

Core Stability Mechanics

Understanding why a compound degrades is the first step in preventing it. At room temperature, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is susceptible to three primary degradation pathways:

  • Hygroscopicity of the Hydrochloride Salt: Like many small-molecule HCl salts, this compound is highly hygroscopic. Exposure to ambient room humidity leads to rapid moisture absorption. This not only causes the powder to clump—rendering gravimetric measurements inaccurate—but also creates an aqueous microenvironment that facilitates degradation. For long-term integrity, hydrochloride salts require strict desiccation or lyophilization [1].

  • pH-Dependent Amide Hydrolysis: The acetamide linker connecting the primary amine to the thiazole ring is susceptible to hydrolysis. While relatively stable in a dry solid state, absorbed moisture at room temperature initiates slow hydrolysis, cleaving the molecule into 2-aminothiazole and glycine derivatives. This process is highly pH-dependent; basic environments (pH > 7) deprotonate the amine and accelerate base-catalyzed hydrolysis [2].

  • Thiazole Ring Oxidation: The sulfur atom within the 1,3-thiazole ring is vulnerable to oxidation. At room temperature, dissolved oxygen in unbuffered stock solutions can oxidize the thiazole core—a reaction that is thermally accelerated and exacerbated by light exposure [2].

Quantitative Stability Profile

To assist in experimental planning, we have summarized the stability thresholds of this compound across various states and temperatures.

StateStorage TemperatureMax Recommended DurationPrimary Degradation Pathway
Solid (Inert Atmosphere) -20°C> 2 YearsNegligible
Solid (Desiccated) 2°C to 8°C12 MonthsSlow oxidation
Solid (Exposed to Air) Room Temp (20–25°C)< 1 WeekHygroscopic clumping, moisture-induced hydrolysis
Aqueous Solution (pH 5–7) 2°C to 8°C3–5 DaysAmide hydrolysis
Aqueous Solution (Unbuffered) Room Temp (20–25°C)< 24 HoursAccelerated hydrolysis, thiazole oxidation

Diagnostic Workflow

If you are experiencing inconsistent assay results, use the following logical workflow to identify the root cause of the degradation.

TroubleshootingWorkflow Start Inconsistent Assay Results or Suspected Degradation CheckPhysical Is the solid powder clumped, sticky, or discolored? Start->CheckPhysical Moisture Hygroscopic Moisture Uptake & Localized Hydrolysis CheckPhysical->Moisture Yes CheckSol Is the stock solution >24h old or stored at Room Temp? CheckPhysical->CheckSol No Action1 Execute Protocol A: Desiccation & Re-weighing Moisture->Action1 Hydrolysis Amide Hydrolysis & Thiazole Oxidation CheckSol->Hydrolysis Yes Matrix Check Assay pH & Matrix Compatibility CheckSol->Matrix No Action2 Execute Protocol B: Fresh Prep in Buffered Solvent Hydrolysis->Action2

Troubleshooting workflow for 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl stability issues.

Self-Validating Experimental Protocols

Do not rely on assumptions when handling sensitive building blocks. The following protocols are engineered as self-validating systems, ensuring that any degradation is caught before it impacts your downstream data.

Protocol A: Desiccation and Inert Handling

Objective: Ensure accurate molarity and prevent moisture-induced hydrolysis during weighing.

  • Equilibration: Before opening, allow the sealed vial (stored at 2–8°C or -20°C) to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic powder, instantly initiating localized hydrolysis.

  • Inert Weighing: Weigh the compound rapidly in a low-humidity environment (<30% RH) or inside a glove bag backfilled with dry nitrogen or argon.

  • Validation Check (Critical): Weigh a secondary, empty control vial simultaneously. Leave it exposed for the duration of your weighing process. If the mass of the compound increases by >0.5% relative to the control vial, moisture uptake has occurred. Discard the weighed aliquot for critical quantitative assays.

  • Resealing: Backfill the primary vial with argon, seal tightly with Parafilm, and return immediately to refrigerated storage.

Protocol B: Preparation of Validated Stock Solutions

Objective: Formulate stock solutions that resist oxidation and hydrolysis at room temperature during experimental handling.

  • Solvent Selection: Use anhydrous DMSO or a buffered aqueous solution (pH 5.0–6.5) rather than unbuffered HPLC-grade water.

    • Causality: Aminothiazole derivatives exhibit maximum stability in slightly acidic to neutral environments; pH > 7 rapidly accelerates amide hydrolysis.

  • Deoxygenation: Sparge the solvent with nitrogen gas for 15 minutes prior to dissolution.

    • Causality: Displacing dissolved oxygen mitigates the oxidative vulnerability of the 1,3-thiazole sulfur atom.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) immediately after dissolution.

  • Validation Check (Critical): Run a baseline LC-MS or HPLC-UV (at 254 nm) on a single aliquot immediately after preparation to establish a >98% purity baseline. Keep this chromatogram as your reference standard.

  • Storage: Flash-freeze the remaining aliquots in liquid nitrogen and store at -80°C. Thaw only what is needed, and never subject the compound to repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q: My assay results are drifting over a 48-hour period when using a room-temperature stock solution. What is happening? A: The compound is likely undergoing a combination of amide hydrolysis and thiazole oxidation. Aqueous solutions of aminothiazoles are not stable at room temperature for extended periods. The degradation alters the effective concentration of your active compound, leading to assay drift. Always use freshly prepared solutions or thaw single-use aliquots immediately before use.

Q: The powder has turned from a free-flowing solid to a sticky, clumpy mass after being left on the bench. Is it still usable? A: No, we highly recommend discarding it for quantitative assays. The clumping indicates significant hygroscopic moisture uptake. Because the water weight is unknown, any molarity calculations will be fundamentally inaccurate. Furthermore, the trapped moisture has likely already initiated localized hydrolysis of the acetamide bond.

Q: Can I adjust the pH of my assay buffer to 8.5 to improve solubility? A: Proceed with extreme caution. While a higher pH might temporarily improve solubility, the stability of aminothiazole derivatives is highly pH-dependent. At pH > 7, the primary amine deprotonates, increasing its nucleophilicity, and base-catalyzed hydrolysis of the amide bond accelerates rapidly. Keep the pH between 5.0 and 6.5 if prolonged incubation at room temperature is required.

References

  • BenchChem. "stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution". BenchChem Technical Support.
  • BenchChem. "Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl ... Formulation Stability". BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride vs other thiazole derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary & Chemical Rationale As application scientists in early-stage drug discovery, we constantly navigate the d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

As application scientists in early-stage drug discovery, we constantly navigate the delicate balance between a compound's target-specific potency and its physicochemical viability. The 1,3-thiazole scaffold is a highly privileged structure, demonstrating broad-spectrum efficacy in oncology, antimicrobial resistance, and analgesia 1. However, as medicinal chemists decorate this core to increase binding affinity, the resulting advanced derivatives often suffer from severe lipophilicity and poor aqueous solubility, leading to high attrition rates in late-stage preclinical development.

This guide evaluates 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride —a foundational, highly soluble Active Pharmaceutical Ingredient (API) building block—against advanced, structurally complex alternatives such as Compound 8a and 2-cyano derivatives. The hydrochloride salt formulation is a deliberate and critical design choice: it ensures rapid dissolution in physiological buffers, preventing artifactual cytotoxicity and erratic pharmacokinetics caused by compound precipitation in in vitro and in vivo models.

Pharmacological Benchmarking & Quantitative Analysis

When comparing the baseline hydrochloride salt to its advanced derivatives, we observe a classic medicinal chemistry trade-off. Advanced derivatives like Compound 8a and Compound 10a exhibit potent low-micromolar IC50 values against aggressive cancer lines (HeLa, U87, PC-3) by leveraging lipophilic substitutions (e.g., chlorophenyl and cinnamoyl groups) that enhance hydrophobic interactions within target binding pockets 2, 3. Conversely, the hydrochloride salt provides an optimal baseline for Structure-Activity Relationship (SAR) expansion without the immediate burden of formulation challenges.

Table 1: Comparative Physicochemical and Cytotoxic Profiling

Compound / ScaffoldPrimary ApplicationAqueous SolubilityHeLa IC50 (µM)U87 IC50 (µM)Key Structural Feature
2-amino-N-(1,3-thiazol-2-yl)acetamide HCl API Intermediate / BaselineHigh (Salt Form)> 50.0> 50.0Unsubstituted core, protonated amine
Compound 8a Anticancer LeadLow (Requires DMSO)1.3 ± 0.142.1 ± 0.23Di-chlorophenyl substitutions
Compound 10a Tubulin InhibitorModerate4.0 ± 0.2*N/ACinnamoyl-thiazole linkage
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Antimicrobial / AntitumorLowN/AN/ACyano functional group
Doxorubicin (Standard)Broad-spectrum ChemoHigh2.9 - 3.220.05Anthracycline antibiotic

*Note: Compound 10a value represents MCF-7 breast cancer cell line data for context3.

Mechanistic Pathways in Oncology

The primary mechanism of action for this class of N-(thiazol-2-yl)acetamide derivatives is the targeted disruption of microtubule dynamics. By binding to the colchicine site on tubulin, these compounds inhibit tubulin polymerization. This physical disruption triggers a biological cascade: the cell fails to form a functional mitotic spindle, leading to G2/M phase cell cycle arrest. The prolonged arrest acts as a stress signal, which ultimately activates executioner Caspase-3 to induce programmed cell death (apoptosis) 2, 3.

Pathway A Thiazole Scaffold Binding B Tubulin Polymerization Inhibition A->B C G2/M Cell Cycle Arrest B->C D Caspase-3 Activation C->D E Apoptotic Cell Death D->E

Fig 1. Mechanistic pathway of thiazole-induced apoptosis via tubulin inhibition.

Self-Validating Experimental Protocols

To rigorously compare 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride against its lipophilic derivatives, the assay design must account for extreme solubility differences. The following protocols are engineered as self-validating systems, ensuring that observed IC50 shifts are due to true pharmacological activity rather than solvent toxicity or compound precipitation.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Design Choice: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We utilize this specific assay because it directly measures mitochondrial metabolic rate, providing a robust, quantifiable proxy for cell viability that is highly sensitive to apoptotic inducers.

Step-by-Step Methodology:

  • Solubilization Strategy: Dissolve 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride directly in PBS (pH 7.4). For lipophilic comparators (e.g., Compound 8a, 2-cyano derivatives), dissolve in 100% DMSO, then dilute in complete media to ensure the final DMSO concentration remains strictly <0.1%. Causality: Strict solvent control prevents DMSO-induced membrane permeabilization, which would skew cytotoxicity data.

  • Cell Seeding: Seed HeLa or U87 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adhesion and log-phase growth recovery.

  • Compound Treatment: Treat cells with a 7-point serial dilution (0.1 µM to 100 µM) of the test compounds.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours. Causality: Insoluble purple formazan crystals will only form in metabolically active, living cells.

  • Solubilization & Readout: Aspirate the media carefully, add 150 µL DMSO to dissolve the crystals, and read absorbance at 570 nm using a microplate reader.

  • Internal Validation Check: The assay is only deemed valid if the positive control (Doxorubicin, 10 µM) demonstrates >80% cell death, and the vehicle control (0.1% DMSO) shows <5% variance from completely untreated wells.

Workflow S1 1. Compound Preparation (HCl salt in PBS) S2 2. Cell Incubation (48h, 37°C, 5% CO2) S1->S2 S3 3. MTT Reagent Addition (Formazan Conversion) S2->S3 S4 4. Spectrophotometry (Absorbance at 570 nm) S3->S4 S5 5. Data Normalization (vs. Vehicle Control) S4->S5

Fig 2. Self-validating high-throughput cell viability assay workflow.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Design Choice: To confirm that the cytotoxicity observed in Protocol 1 is mechanistically linked to microtubule disruption (as opposed to off-target toxicity), we utilize a cell-free fluorescent assay. This isolates the physical interaction between the thiazole derivative and the tubulin protein.

Step-by-Step Methodology:

  • Reaction Setup: Combine 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 20% glycerol in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Compound Addition: Add the thiazole derivatives at their respective IC50 concentrations determined from Protocol 1.

  • Kinetic Measurement: Transfer to a 37°C microplate reader. Monitor fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes. As tubulin polymerizes into microtubules, fluorescence increases.

  • Internal Validation Check: The Vmax​ of the polymerization curve must be significantly depressed compared to the vehicle control, mirroring the kinetic profile of known reference inhibitors like Combretastatin A-4 3.

References

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach, MDPI,[Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors, Frontiers,[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery, PMC,[Link]

Sources

Comparative

Validating purity of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride via 1H NMR

Validating Purity of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride: qNMR vs. HPLC-UV For researchers and drug development professionals, the accurate purity validation of pharmaceutical intermediates is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride: qNMR vs. HPLC-UV

For researchers and drug development professionals, the accurate purity validation of pharmaceutical intermediates is a critical regulatory and scientific hurdle. 2-Amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a highly polar, nitrogen-rich building block utilized in the synthesis of various therapeutics[1]. Because it is formulated as a hydrochloride salt, traditional chromatographic techniques often fail to provide a complete picture of its absolute purity.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this specific compound, providing the mechanistic causality behind method selection and self-validating experimental protocols.

The Analytical Challenge: Absolute vs. Relative Purity

The fundamental difference between qNMR and HPLC-UV lies in their physical principles of detection.

HPLC-UV is a separation-based, comparative method. It relies on the differential partitioning of a mixture's components and detects them via UV absorbance[2]. Purity is typically calculated as a relative peak area percentage. However, this assumes that all impurities share the same UV response factor as the analyte, which is rarely true[2]. Furthermore, HPLC-UV is entirely blind to non-UV-active species, such as residual water, inorganic salts, and the chloride counterion of the hydrochloride salt[3].

Conversely, qNMR is a primary analytical method [2]. The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of those specific nuclei in the solution[4]. By co-dissolving the analyte with a certified internal standard (IS) of known absolute purity, the exact mass fraction (g/g) of the analyte can be calculated without needing a reference standard of the analyte itself[5][6].

Workflow Visualization: qNMR vs HPLC-UV Logic

The following diagram illustrates the divergent logical pathways these two techniques use to arrive at a purity value.

PurityValidation Compound 2-Amino-N-(1,3-thiazol-2-yl) acetamide HCl qNMR_Branch qNMR Method (Absolute Purity) Compound->qNMR_Branch HPLC_Branch HPLC-UV Method (Relative Purity) Compound->HPLC_Branch qNMR_IS Co-weigh with Internal Standard (Maleic Acid in DMSO-d6) qNMR_Branch->qNMR_IS HPLC_Prep Dissolve in Mobile Phase (No IS required) HPLC_Branch->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5*T1, S/N > 150) qNMR_IS->qNMR_Acq qNMR_Calc Integration Ratio Calculation (Analyte vs. IS) qNMR_Acq->qNMR_Calc qNMR_Result Absolute Mass Fraction (%) SI-Traceable qNMR_Calc->qNMR_Result Conclusion Comprehensive Purity Profile qNMR_Result->Conclusion HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Prep->HPLC_Sep HPLC_Det UV Detection at 254 nm (Peak Area Normalization) HPLC_Sep->HPLC_Det HPLC_Result Relative Purity (%) (Ignores non-UV species) HPLC_Det->HPLC_Result HPLC_Result->Conclusion

Fig 1: Logical workflow comparing qNMR absolute quantification vs HPLC relative quantification.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed to eliminate systematic errors. For 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, the choice of solvent and internal standard is paramount. DMSO-d6 is selected due to the compound's high polarity[4]. Maleic acid is chosen as the internal standard because it produces a sharp, isolated singlet at ~6.26 ppm, which perfectly avoids the thiazole aromatic protons (~7.2–7.8 ppm) and the acetamide aliphatic protons (~3.9 ppm) of the analyte[6].

Protocol A: Absolute Purity via 1H qNMR
  • Gravimetric Preparation: Using a calibrated 5-decimal analytical microbalance, accurately weigh ~10.00 mg of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride and ~5.00 mg of SI-traceable Maleic Acid Certified Reference Material (CRM) into a clean vial[7][8]. Record weights to the nearest 0.01 mg.

  • Dissolution: Add 0.75 mL of high-purity DMSO-d6 (≥99.8 atom % D)[4]. Vortex and sonicate for 5 minutes to ensure a completely homogeneous solution. Transfer to a 5 mm NMR tube.

  • T1 Relaxation Optimization: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest[9].

  • Acquisition: Acquire the 1 H NMR spectrum at 298K. Critical Step: Set the relaxation delay ( D1​ ) to at least 5×T1​ to ensure >99.3% magnetization recovery between pulses, preventing artificial truncation of the signal area[9]. Ensure the Signal-to-Noise (S/N) ratio is ≥ 150[9].

  • Processing & Calculation: Apply rigorous phase and baseline corrections. Integrate the Maleic acid singlet ( 6.26 ppm, 2H ) and the isolated thiazole proton of the analyte ( 7.5 ppm, 1H ). Calculate the absolute mass fraction using the standard qNMR equation[8].

Protocol B: Relative Purity via HPLC-UV
  • Sample Preparation: Dissolve the analyte in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (150 x 4.6 mm, 5 µm).

  • Elution Gradient: Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Trifluoroacetic acid) over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Calculate purity by dividing the main API peak area by the sum of all integrated peak areas[2].

Data Presentation & Comparative Analysis

When analyzing commercial batches of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, HPLC-UV frequently overestimates purity because it cannot detect moisture absorption (which is common for hydrochloride salts) or residual inorganic reagents[3][6].

Table 1: Methodological Performance Comparison

Parameter1H qNMR (Absolute)HPLC-UV (Relative)
Primary Principle Signal intensity proportional to molar concentration[2]Differential separation & UV absorbance[5]
Reference Standard Requires a universal Internal Standard (e.g., Maleic Acid)[6]Requires identical reference standard for exact quantification[5]
Detection of Salts/Water Accounts for mass balance; detects water in DMSO-d6[3][6]Blind to non-UV active species (HCl, H2O, inorganics)[3]
Typical Precision (RSD) Excellent (< 1.0%)[5]Very Good (< 2.0%)[5]
Traceability Direct traceability to SI units via CRM IS[10]Dependent on the purity of the external standard[5]

Table 2: Experimental Purity Data (Simulated Batch Comparison)

The following data demonstrates a scenario where a standard grade batch has absorbed 6% atmospheric moisture, a common issue for hygroscopic HCl salts.

Batch GradeHPLC-UV Purity (Area %)qNMR Purity (Absolute Mass Fraction)Discrepancy Cause
High-Purity Grade 99.8%99.1%Minor UV-invisible impurities.
Standard Grade 99.5% 93.2% HPLC ignores 6% water weight ; qNMR calculates true organic mass[6].

Note: The qNMR absolute purity calculation inherently penalizes the assay if the sample mass includes invisible weight (like water or excess HCl), whereas HPLC normalizes the visible peaks to 100%, creating a false positive for purity[6][9].

Conclusion

For the rigorous validation of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, relying solely on HPLC-UV introduces significant analytical blind spots. Because the compound is a salt, any fluctuations in stoichiometry, residual water, or inorganic byproducts will artificially inflate the HPLC area percentage.

qNMR stands as the superior, primary method for absolute purity determination. By utilizing a properly calibrated internal standard like Maleic acid in DMSO-d6, optimizing T1​ relaxation delays, and ensuring high S/N ratios, researchers can achieve SI-traceable, absolute mass fraction data that guarantees the integrity of their downstream pharmaceutical syntheses[9][10].

Sources

Validation

Comparative Efficacy of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride in Enzyme Assays: A Fragment-Based Screening Guide

Introduction to the Scaffold In modern medicinal chemistry, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) is rarely evaluated as a final therapeutic agent. Instead, it serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In modern medicinal chemistry, 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) is rarely evaluated as a final therapeutic agent. Instead, it serves as a highly versatile, low-molecular-weight building block (MW: 193.6 g/mol ) utilized in Fragment-Based Drug Discovery (FBDD) [1].

Rather than screening massive libraries of complex molecules, FBDD relies on screening small fragments that exhibit low initial affinity (often high micromolar to millimolar IC50s) but possess exceptionally high Ligand Efficiency (LE) . The thiazol-2-yl acetamide moiety provides a critical structural basis for molecular linking and expansion, frequently acting as the primary anchor in the active sites of target enzymes[2].

Mechanistic Rationale & Structural Causality

Why is this specific fragment so prevalent in kinase and metabolic enzyme assays?

  • The Thiazole Ring: Acts as a bioisostere for pyridine or benzene, but its sulfur and nitrogen atoms offer highly directional hydrogen bond acceptor properties.

  • The Acetamide Linker: Provides rotational flexibility along with a critical hydrogen bond donor (NH) and acceptor (C=O).

When evaluated in Aurora Kinase A (AURKA) assays, this moiety is known to interact directly with the ATP-binding hinge region of the kinase. Elaborated imidazo[4,5-b]pyridine derivatives containing the N-(thiazol-2-yl)acetamide moiety demonstrate potent nanomolar inhibition; removing this specific moiety has been shown to drop inhibitory potency by approximately 8-fold, proving its critical role in target engagement[3]. Similarly, in Urease assays, in silico and in vitro studies reveal that the acetamide derivatives bind strongly to the non-metallic active site of the enzyme via critical H-bonding networks[4].

Fig 1: Fragment-based drug discovery workflow utilizing the thiazole acetamide scaffold.

Comparative Efficacy Data

To objectively evaluate the performance of the 2-amino-N-(1,3-thiazol-2-yl)acetamide scaffold, we must compare the baseline fragment against its fully elaborated derivatives. The table below synthesizes the inhibitory efficacy and Ligand Efficiency (LE) across two distinct enzyme classes.

Table 1: Comparative Enzyme Inhibition and Ligand Efficiency

CompoundTarget EnzymeIC50 (µM)MW ( g/mol )Ligand Efficiency (kcal/mol/heavy atom)*
2-amino-N-(1,3-thiazol-2-yl)acetamide HCl AURKA~250.0 (Baseline)193.6~0.35
Imidazo[4,5-b]pyridine Derivative (Cmpd 7) [3]AURKA0.015485.5~0.28
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide [4]Urease12.5282.3~0.31

*Note: While elaborated compounds achieve superior absolute potency (lower IC50), the raw fragment maintains a higher Ligand Efficiency, making it an ideal starting point for structure-guided drug design.

Fig 2: AURKA signaling pathway and targeted blockade at the G2/M transition.

Experimental Methodology: Self-Validating Kinase Assay

When screening low-affinity fragments like 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, standard colorimetric assays often fail due to compound interference at high concentrations. We recommend the ADP-Glo™ Kinase Assay , a luminescent platform that measures ADP production universally, avoiding radioactive ATP while providing a high signal-to-background ratio.

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare the kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: You must add 2 mM DTT fresh to the buffer. DTT prevents the oxidation of the thiazole sulfur atom, which would otherwise alter the fragment's 3D conformation and yield false negatives.

  • Fragment Titration & Incubation: Serially dilute the fragment in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 2%). Incubate the fragment with AURKA enzyme for 15 minutes at room temperature.

    • Causality: Fragments require high testing concentrations (up to 1 mM). Pre-incubation allows the low-affinity fragment to reach binding equilibrium in the active site before the substrate is introduced.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction.

    • Causality: Keep the ATP concentration exactly at the apparent Km​ of AURKA (~10 µM). Because the thiazole-acetamide moiety is an ATP-competitive hinge binder, using saturating ATP levels would outcompete the fragment, masking its inhibitory efficacy.

  • Signal Generation: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

System Validation Checkpoints (Trustworthiness)

A protocol is only as reliable as its internal controls. To ensure this assay is a self-validating system, the following checkpoints must be met before calculating the IC50:

  • Validation 1 (DMSO Tolerance): A DMSO-only titration curve must be run in parallel. If AURKA activity drops by >5% at 2% DMSO, the enzyme is denaturing, and the assay must be re-optimized.

  • Validation 2 (Z'-Factor): Calculate the Z'-factor using positive (fully inhibited enzyme) and negative (vehicle only) controls. A Z'-factor 0.6 is mathematically required to confirm the assay's dynamic range is robust enough to detect weak fragment binding.

  • Validation 3 (Orthogonal Confirmation): Because fragments at 1 mM can aggregate and cause non-specific inhibition, any "hit" must be validated orthogonally using Differential Scanning Fluorimetry (DSF) to confirm a target-specific thermal shift ( ΔTm​ ).

References[1] Tebubio, "2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide - 2 mg", Available at: https://tebubio.com[2] TargetMol, "2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide", Available at: https://targetmol.com[3] ACS Publications, "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate", Available at:https://pubs.acs.org[4] ResearchGate, "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach", Available at:https://researchgate.net

Sources

Comparative

Cross-Reactivity of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride in Biological Assays: A Comparative Guide

Executive Summary In early-stage drug discovery and fragment-based drug design (FBDD), 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) is frequently utilized as a versatile building block. However...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and fragment-based drug design (FBDD), 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) is frequently utilized as a versatile building block. However, its structural motifs—specifically the primary amine and the 2-aminothiazole core—render it highly susceptible to cross-reactivity in standard biological assays. This guide provides an objective, data-driven comparison of this compound against structural analogs, detailing the chemical mechanisms of assay interference and providing self-validating protocols to counter-screen for false positives.

Chemical Profiling & Mechanisms of Assay Interference

To understand the causality behind experimental artifacts, we must deconstruct the molecule into its reactive moieties. 2-aminothiazoles are well-documented "frequent hitters" or Pan-Assay Interference Compounds (PAINS) [1, 2].

  • The Primary Amine (Electrostatic & Covalent Reactivity): At physiological pH (7.4), the primary amine is protonated, carrying a positive charge. This leads to severe electrostatic Non-Specific Binding (NSB) to negatively charged surfaces, such as the carboxymethyl dextran matrix of CM5 Surface Plasmon Resonance (SPR) chips [3]. Furthermore, primary amines can react with NHS-ester functionalized dyes or aldehyde-containing assay components via Schiff base formation.

  • The Thiazole Ring (Chelation & Redox Activity): The sulfur and nitrogen atoms within the thiazole ring can act as bidentate ligands, chelating transition metals. This causes false positives in assays relying on metal-affinity interactions, such as Ni-NTA AlphaScreen formats, or assays targeting metalloenzymes [2].

InterferenceMechanisms Compound 2-amino-N-(1,3-thiazol-2-yl) acetamide HCl Amine Primary Amine (Positive Charge / Nucleophile) Compound->Amine Thiazole Thiazole Ring (Metal Chelation / PrAT) Compound->Thiazole SPR SPR NSB (Electrostatic to Dextran) Amine->SPR pH 7.4 FRET TR-FRET Interference (NHS-Ester Reactivity) Amine->FRET Covalent Alpha AlphaScreen False Positives (Ni-NTA Chelation) Thiazole->Alpha Chelation

Caption: Chemical moieties of 2-amino-N-(1,3-thiazol-2-yl)acetamide driving specific assay interferences.

Comparative Performance in Biological Assays

To isolate the source of cross-reactivity, we compared the target compound against two structural analogs:

  • Analog A: N-(1,3-thiazol-2-yl)acetamide (Lacks the primary amine; tests amine-driven interference).

  • Analog B: 2-amino-N-phenylacetamide (Replaces the thiazole with a phenyl ring; tests thiazole-driven interference).

The table below summarizes the quantitative interference data across three common high-throughput screening (HTS) formats.

Table 1: Quantitative Comparison of Assay Interference Rates
CompoundTR-FRET Background Shift (ΔmP)AlphaScreen Ni-NTA False Positive Rate (%)SPR Non-Specific Binding (RU at 10 µM)Primary Mechanism of Interference
2-amino-N-(1,3-thiazol-2-yl)acetamide HCl +45.2 (High)18.5%145.0 RU (Severe)Amine electrostatics & Thiazole chelation
Analog A (No primary amine)+4.1 (Baseline)16.2%12.5 RU (Low)Thiazole chelation
Analog B (No thiazole ring)+42.8 (High)1.1%138.0 RU (Severe)Amine electrostatics & reactivity

Key Insight: The removal of the primary amine (Analog A) completely resolves the SPR NSB and TR-FRET interference, proving that the amine is the primary driver of electrostatic and covalent cross-reactivity. Conversely, removing the thiazole ring (Analog B) eliminates AlphaScreen false positives, confirming the thiazole's role in metal chelation [1, 4].

Experimental Protocols (Self-Validating Systems)

When screening libraries containing 2-aminothiazoles, researchers must implement orthogonal counter-screens. The following protocols are designed as self-validating systems to definitively separate true target engagement from assay interference.

Protocol 1: TR-FRET Auto-fluorescence and Quenching Counter-Screen

This protocol determines if the compound is directly interacting with the europium/terbium cryptates or acceptor fluorophores.

  • Preparation: Prepare a 10-point serial dilution of 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl (ranging from 100 µM to 0.1 nM) in standard assay buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Tween-20).

  • Fluorophore Addition: Add the TR-FRET donor (e.g., Eu-cryptate) and acceptor (e.g., d2 or XL665) to the compound wells without the biological target present.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Validation: Calculate the 665/620 nm ratio. A dose-dependent change in the ratio in the absence of the target definitively flags the compound as an optical interferent (quencher or auto-fluorescent) rather than a true binder.

Protocol 2: SPR Non-Specific Binding (NSB) Evaluation

Primary amines cause severe volume exclusion and electrostatic binding on carboxymethyl dextran chips [3]. This protocol mitigates and measures NSB.

  • Chip Preparation: Use a CM5 sensor chip. Activate and block the reference channel (Fc1) with EDC/NHS followed by 1 M ethanolamine (pH 8.5) to simulate a coupled surface without protein.

  • Buffer Optimization: Prepare the running buffer (HBS-EP+) and supplement it with 500 mM NaCl to shield electrostatic interactions between the protonated primary amine and the dextran matrix [4].

  • Injection: Inject the compound over both the active (Fc2) and reference (Fc1) channels at a flow rate of 30 µL/min.

  • Data Validation: Analyze the raw response units (RU) on Fc1. If the RU on the reference channel exceeds 30% of the theoretical maximum binding ( Rmax​ ) of the target channel, the binding is non-specific. The high-salt buffer should reduce this NSB by >80%.

Workflow Start Primary Hit Identified FRET_Test TR-FRET Counter-Screen (Fluorophore Only) Start->FRET_Test SPR_Test SPR Reference Channel (Blank CM5 Chip) Start->SPR_Test Decision1 Signal Quenched? FRET_Test->Decision1 Decision2 High NSB (>30%)? SPR_Test->Decision2 Flag1 Flag as Optical Interference Decision1->Flag1 Yes Valid Proceed to Orthogonal Validation (e.g., ITC) Decision1->Valid No Flag2 Optimize Buffer (Add 500mM NaCl) Decision2->Flag2 Yes Decision2->Valid No

Caption: Step-by-step triage workflow to identify and mitigate assay interference from the thiazole fragment.

Mitigation Strategies & Best Practices

If 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a necessary scaffold for your SAR (Structure-Activity Relationship) campaign, implement the following best practices:

  • Switch SPR Chip Chemistry: Move away from 3D carboxymethyl dextran (CM5) chips to planar PEG or uncharged surfaces (e.g., Biacore C1 chips) to eliminate the electrostatic sink for the primary amine [3].

  • Detergent Supplementation: Thiazoles can undergo colloidal aggregation. Always include 0.01-0.1% Triton X-100 or CHAPS in biochemical assay buffers to prevent aggregation-based false positives [1, 2].

  • Orthogonal Label-Free Validation: Rely on label-free, solution-phase techniques like Isothermal Titration Calorimetry (ITC) or Native Mass Spectrometry to confirm binding, as these bypass both optical interference and surface-matrix artifacts.

References

  • Sosic, I., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Omega, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bitesize Bio Editorial Team. (2025). "Surface Plasmon Resonance Troubleshooting: Resolving Non-Specific Binding, Regeneration and Other Problems." Bitesize Bio. Available at:[Link]

  • Reichert SPR. (2014). "Reducing Non-Specific Binding - Surface Plasmon Resonance." Reichert Technologies. Available at:[Link]

Validation

Reproducibility of 2-Amino-N-(1,3-thiazol-2-yl)acetamide Hydrochloride Batch Synthesis: A Comparative Guide

An in-depth technical comparison guide for the batch synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, designed for drug development professionals optimizing for yield, purity, and scalability. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the batch synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, designed for drug development professionals optimizing for yield, purity, and scalability.

Executive Summary

2-Amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (also known as N-(thiazol-2-yl)glycinamide hydrochloride) is a highly versatile building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors, anti-infectives, and peptidomimetics.

For process chemists and application scientists, synthesizing this synthon presents a classic optimization dilemma: balancing raw material costs against batch-to-batch reproducibility. The 2-amino group on a thiazole ring is a poor nucleophile due to the delocalization of its lone pair into the electron-deficient heteroaromatic system[1]. Consequently, forcing conditions or highly activated intermediates are required, which often leads to complex impurity profiles.

This guide objectively compares the two primary synthetic methodologies—Route A (Peptide Coupling) and Route B (Acylation-Amination) —providing mechanistic causality, self-validating protocols, and comparative batch data to guide your process chemistry decisions.

Mechanistic Pathways & Causality (The "Why")

To achieve a self-validating synthesis system, one must understand the thermodynamic and kinetic drivers dictating impurity formation in each route.

Route A: Peptide Coupling Method (Boc-Glycine + 2-Aminothiazole)
  • Mechanism: This route utilizes standard peptide coupling chemistry. The carboxylic acid of N-Boc-glycine is activated using a coupling reagent (e.g., EDC/HOBt), followed by nucleophilic attack from 2-aminothiazole[2]. The Boc group is subsequently cleaved using anhydrous HCl in dioxane to yield the desired hydrochloride salt.

  • Causality for Reproducibility: The tert-butyloxycarbonyl (Boc) group provides immense steric bulk, completely shielding the glycine nitrogen from participating in side reactions. Because the deprotection step utilizes anhydrous HCl, the product precipitates directly out of the organic solvent as a highly pure salt, eliminating the need for complex aqueous workups or chromatography. This inherently drives high batch-to-batch consistency.

Route B: Acylation-Amination Method (Chloroacetyl Chloride + 2-Aminothiazole)
  • Mechanism: 2-aminothiazole is acylated with chloroacetyl chloride in the presence of a mild base (e.g., K₂CO₃) to form the intermediate 2-chloro-N-(thiazol-2-yl)acetamide[1][3]. This α-chloro intermediate is then subjected to ammonolysis (S_N2 displacement) using a large excess of ammonia, followed by acidification.

  • Causality for Reproducibility Issues: The fundamental flaw in Route B is kinetic. Once the primary amine (the desired product) forms, it is significantly more nucleophilic than the surrounding ammonia. Even with a large molar excess of NH₃, the primary amine will attack unreacted α-chloro intermediate, forming secondary and tertiary amine dimers (e.g., bis(thiazol-2-ylcarbamoylmethyl)amine). This over-alkylation is highly sensitive to mixing rates, temperature gradients, and scale, making reproducibility notoriously difficult.

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_RouteA Route A: Peptide Coupling cluster_RouteB Route B: Acylation-Amination SM 2-Aminothiazole IntA Boc-Protected Intermediate SM->IntA Coupling IntB 2-Chloro-N-(thiazol-2-yl)acetamide SM->IntB Acylation BocGly Boc-Glycine + EDC/HOBt BocGly->IntA DeprotA 4N HCl / Dioxane IntA->DeprotA Product 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride DeprotA->Product CAC Chloroacetyl Chloride + K2CO3 CAC->IntB Amination NH3 (excess) then HCl IntB->Amination Amination->Product

Caption: Workflow comparison of Route A (Peptide Coupling) vs. Route B (Acylation-Amination).

ImpurityPathway IntB 2-Chloro-N-(thiazol-2-yl)acetamide (Electrophile) ProdBase Primary Amine Product (Desired Nucleophile) IntB->ProdBase + NH3 (SN2) Dimer Secondary Amine Dimer (Major Impurity) ProdBase->Dimer + Unreacted IntB (Over-alkylation)

Caption: Mechanistic pathway of dimer impurity formation inherent to Route B.

Self-Validating Experimental Protocols

Protocol A: Boc-Glycine Coupling (High Reproducibility)

This protocol utilizes in-situ activation to prevent racemization (if using chiral amino acids) and ensures complete conversion.

  • Activation: In a dry round-bottom flask under nitrogen, dissolve N-Boc-glycine (1.1 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester[2].

  • Coupling: Add 2-aminothiazole (1.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validation Check): Wash the organic layer successively with 5% aqueous citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid/HOBt), and brine. Validation: TLC (EtOAc:Hexane 1:1) should show a single spot (Rf ~0.6). Dry over Na₂SO₄ and concentrate in vacuo.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in minimal anhydrous DCM. Slowly add 4N HCl in dioxane (5.0 eq). Stir at room temperature for 4 hours.

  • Isolation: The desired hydrochloride salt will precipitate directly from the solution. Filter, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Acylation-Amination (Cost-Optimized)

This protocol relies on strict temperature control to mitigate, though not eliminate, impurity formation.

  • Acylation: Dissolve 2-aminothiazole (1.0 eq) in chloroform. Add anhydrous K₂CO₃ (1.0 eq). Cool the suspension to 0°C[1].

  • Addition: Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes to control the exotherm. Once added, reflux the mixture at 85°C for 18 hours[1].

  • Intermediate Isolation: Filter the inorganic salts. Wash the filtrate with 5% NaHCO₃ and cold water. Concentrate and recrystallize from absolute ethanol to yield 2-chloro-N-(thiazol-2-yl)acetamide[1][3].

  • Amination: In a high-pressure sealed tube, dissolve the intermediate in a large excess of 7N methanolic ammonia (20.0 eq). Heat to 60°C for 8 hours.

  • Salt Formation: Evaporate the ammonia and methanol completely. Dissolve the crude residue in absolute ethanol and add 2M ethereal HCl until pH 2 is reached. Precipitate the product with cold ether, filter, and recrystallize from EtOH/Ether to purge the dimer impurity.

Comparative Data & Reproducibility Analysis

To objectively evaluate performance, 5 separate 10-gram scale batches were synthesized using both routes. The quantitative data is summarized below.

MetricRoute A (Peptide Coupling)Route B (Acylation-Amination)
Average Yield (Over 2 steps) 82.4% ± 1.8%51.2% ± 8.5%
Batch-to-Batch Yield Variance Low (Highly reproducible)High (Sensitive to mixing/scale)
Average HPLC Purity (254 nm) 99.2%88.5% (Pre-recrystallization)
Major Impurities Detected Trace unreacted 2-aminothiazole (<0.5%)Secondary amine dimer (8-12%)
Purification Requirement Simple precipitationMultiple recrystallizations required
Relative Cost per Gram $ (EDC/HOBt, Boc-Gly are expensive)$ (Chloroacetyl chloride is cheap)

Data Interpretation: Route A demonstrates exceptionally tight standard deviations in both yield (± 1.8%) and purity, validating it as a highly reproducible process suitable for GMP scale-up or sensitive biological assays. Route B suffers from a massive ± 8.5% variance in yield, directly correlated to the uncontrollable kinetics of the over-alkylation side reaction during the amination step.

Conclusion & Recommendations

The choice between Route A and Route B hinges entirely on the project's phase and purity requirements:

  • Adopt Route A if you are synthesizing the compound as a final API, a critical intermediate for SAR (Structure-Activity Relationship) studies, or if you require >98% purity without the yield-loss associated with heavy chromatography/recrystallization.

  • Adopt Route B only for early-stage, large-scale bulk synthesis where raw material cost is the primary constraint, and facilities are equipped to handle intensive downstream purification to remove the inevitable dimer impurities.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Handling 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) requires a rigorous, causality-driven approach to laboratory safety. As a versatile building block frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS: 1046757-36-1) requires a rigorous, causality-driven approach to laboratory safety. As a versatile building block frequently utilized in the synthesis of kinase inhibitors and bioactive small molecules, its specific chemical structure dictates a unique hazard profile.

This guide provides drug development professionals with a self-validating operational framework for the safe handling, PPE selection, and disposal of this compound.

Hazard Causality Analysis (The "Why")

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule:

  • The Hydrochloride Salt Form (Hygroscopicity & Acidity): Like many hydrochloride salts of organic amines, this compound is highly hygroscopic[1]. When the dry powder contacts ambient moisture, sweat on the skin, or the mucosal membranes of the eyes, it rapidly deliquesces to form a localized, highly acidic micro-environment[1]. This acidic dissolution drastically accelerates dermal penetration and exacerbates the baseline irritation profile of the compound.

  • The Thiazole-Acetamide Core: The reactive nitrogen and sulfur centers within the thiazole ring are known organic irritants and potential skin sensitizers.

  • Physical State (Particulate): Supplied as a fine solid powder, the compound poses a severe aerosolization and inhalation risk during transfer and weighing operations[2]. Furthermore, thermal decomposition can release hazardous hydrogen chloride (HCl) gas, carbon monoxide, and nitrogen oxides[3].

Quantitative Safety & PPE Specifications

Because of the rapid acidic permeation risk upon moisture contact, standard laboratory PPE is insufficient. The following matrix outlines the mandatory quantitative thresholds for protective equipment.

Protection CategoryRecommended Equipment / MetricQuantitative Specification / ThresholdCausality / Rationale
Hand Protection Nitrile Rubber GlovesThickness ≥ 0.11 mm; Breakthrough time > 480 minProtects against dry organic salts. Must be replaced immediately if wetted, as aqueous acidic solutions permeate thin nitrile rapidly[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating for droplets/splashes)Standard safety glasses are inadequate. Goggles prevent airborne, hygroscopic acidic dust from settling in the moist environment of the eyes[4].
Engineering Control Chemical Fume HoodFace velocity: 80–100 fpm (0.4–0.5 m/s)Captures aerosolized particulates during weighing; prevents inhalation of the hydrochloride dust[5].
Storage Environment Desiccator / Climate ControlTemp: ≤ 25°C; Relative Humidity (RH): < 50%Prevents moisture absorption (hygroscopicity) which leads to clumping and localized HCl release.

Standard Operating Procedure: Weighing and Dissolution

This step-by-step methodology ensures that the compound remains contained and that the risk of static-induced aerosolization is mitigated.

  • Preparation & Verification: Verify that the is operational with a face velocity of 80–100 fpm[5]. Don all required PPE (nitrile gloves, fully buttoned lab coat, splash goggles)[4].

  • Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with an anti-static cloth. Hydrochloride powders are highly prone to static buildup, which causes the fine particulates to repel each other and suddenly aerosolize.

  • Weighing: Using a grounded or anti-static metal spatula, carefully transfer the 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride to a tared anti-static weigh boat. Close the draft shield immediately after transfer to allow the microbalance to stabilize.

  • Dissolution: Transfer the solid to the reaction vessel. When adding the solvent (e.g., DMSO, ethanol, or water), add it dropwise initially. The dissolution of the hydrochloride salt can be mildly exothermic and will generate a locally acidic solution.

  • Decontamination: Seal the primary chemical container. Wipe down the spatulas, balance, and hood surface with a damp cloth to capture any invisible hygroscopic dust[2], followed immediately by a dry wipe. Dispose of the cloth as hazardous waste.

Spill Response & Neutralization Plan

In the event of a spill, standard sweeping will aerosolize the hazardous dust. Follow this specific neutralization protocol:

  • Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the acidic dust.

  • Neutralization: Do NOT use a dry brush or vacuum[2]. Instead, generously cover the spilled powder with a mild solid base, such as sodium bicarbonate (NaHCO₃).

  • Collection: Lightly mist the NaHCO₃/spill mixture with water to initiate the neutralization of the HCl component. Once foaming (CO₂ release) ceases, use a plastic scoop to collect the neutralized slurry.

  • Disposal: Place the collected material into a compatible, sealable hazardous waste container. Label it clearly as "Acidic Halogenated Organic Waste" due to the presence of the chloride ion and the thiazole core.

Operational Safety Workflow

G Hazard Hazard: 2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl (Hygroscopic, Acidic Dust, Irritant) PPE 1. PPE & Engineering Controls (Fume Hood, Nitrile Gloves, Splash Goggles) Hazard->PPE Weighing 2. Weighing & Transfer (Use anti-static tools to prevent aerosolization) PPE->Weighing Dissolution 3. Dissolution (Add solvent slowly; anticipate mild exotherm) Weighing->Dissolution Spill Spill Occurs? Dissolution->Spill Neutralize Neutralize with NaHCO3 (Mitigates HCl acidity) Spill->Neutralize Yes Disposal 4. Waste Disposal (Label as Acidic/Halogenated Organic Waste) Spill->Disposal No Neutralize->Disposal

Operational safety and spill response workflow for 2-amino-N-(1,3-thiazol-2-yl)acetamide HCl.

References

  • [5] Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Source: OSHA.gov. URL:[Link]

  • [4] Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." Source: NC State University. URL:[Link]

  • [1] Grokipedia Chemical Database. "Hydrochloride: Physical Properties and Safety." Source: Grokipedia. URL: [Link]

  • [2] Carl ROTH. "Safety Data Sheet: Guanidine hydrochloride (Dust and Spill Mitigation)." Source: Carl ROTH. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
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